Product packaging for DprE1-IN-5(Cat. No.:)

DprE1-IN-5

Cat. No.: B12383370
M. Wt: 361.4 g/mol
InChI Key: DONBSDPSHWERPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DprE1-IN-5 is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N5O2 B12383370 DprE1-IN-5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)-1H-purin-6-one

InChI

InChI=1S/C20H19N5O2/c26-19-17-18(22-20(23-19)24-7-9-27-10-8-24)21-13-25(17)12-14-5-6-15-3-1-2-4-16(15)11-14/h1-6,11,13H,7-10,12H2,(H,22,23,26)

InChI Key

DONBSDPSHWERPI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(=O)N2)N(C=N3)CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of DprE1 Inhibition in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. A prime target in this endeavor is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical component in the biosynthesis of the mycobacterial cell wall. This technical guide provides an in-depth exploration of the mechanism of action of DprE1 inhibitors, with a focus on both covalent and non-covalent agents, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

The Decaprenyl-Phosphate-Arabinose (DPA) Pathway: A Vulnerable Target

DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[1][2][3] DPA is the sole donor of arabinofuranose residues for the synthesis of two essential components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[4][5] The DPA biosynthetic pathway is unique to mycobacteria, making the enzymes involved attractive targets for selective inhibitors.[6] Inhibition of DprE1 disrupts the production of DPA, leading to a defective cell wall and ultimately, bacterial cell death.[6][7]

Signaling Pathway of DPA Biosynthesis and DprE1 Inhibition

The biosynthesis of DPA is a multi-step process that begins with 5-phosphoribose 1-diphosphate (PRPP). The key epimerization step is catalyzed by the DprE1/DprE2 complex.

DPA_Pathway cluster_synthesis DPA Synthesis cluster_inhibition Inhibition PRPP 5-Phosphoribose 1-diphosphate (PRPP) DPPR Decaprenylphosphoryl-5-phosphoribose (DPPR) PRPP->DPPR Rv3806c DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPPR->DPR Dephosphorylation DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (FAD-dependent oxidation) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 (NADH-dependent reduction) AG_LAM Arabinogalactan (AG) & Lipoarabinomannan (LAM) DPA->AG_LAM Arabinosyltransferases DprE1_Inhibitors DprE1 Inhibitors (e.g., BTZ043, PBTZ169, TBA-7371) DprE1_Inhibitors->DPR

DPA Biosynthesis Pathway and Site of DprE1 Inhibition.

Mechanisms of DprE1 Inhibitors

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.

Covalent Inhibitors: The most prominent class of covalent DprE1 inhibitors are the benzothiazinones (BTZs), including the clinical candidates BTZ043 and PBTZ169 (macozinone).[7][8][9] These compounds are pro-drugs that are activated by the reduced flavin cofactor (FADH₂) within the DprE1 active site.[7] The nitro group of the BTZ is reduced to a reactive nitroso derivative, which then forms a covalent semimercaptal bond with a highly conserved cysteine residue (Cys387) in the active site of DprE1.[3][7][9] This irreversible binding effectively inactivates the enzyme.[7]

Non-covalent Inhibitors: This class of inhibitors, exemplified by TBA-7371 , binds reversibly to the DprE1 active site.[10][11][12] They act as competitive inhibitors, preventing the binding of the natural substrate, DPR.[13] While they do not form a permanent bond with the enzyme, their high affinity for the active site is sufficient to block its function.

Visualizing the Covalent Inhibition Mechanism

The following diagram illustrates the activation of a BTZ inhibitor and its covalent binding to DprE1.

Covalent_Inhibition DprE1_FADH2 DprE1-FADH₂ (Reduced) Nitroso_intermediate Nitroso Intermediate DprE1_FAD DprE1-FAD (Oxidized) DprE1_FADH2->DprE1_FAD Oxidation BTZ_nitro BTZ (Nitro form) BTZ_nitro->Nitroso_intermediate Reduction Covalent_adduct DprE1-Cys387-BTZ Adduct (Inactive) Nitroso_intermediate->Covalent_adduct Nucleophilic attack DprE1_Cys387 DprE1 (Active Site Cys387)

Mechanism of Covalent Inhibition by Benzothiazinones.

Quantitative Analysis of DprE1 Inhibitors

The potency of DprE1 inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells.

InhibitorTypeTargetIC₅₀MIC (Mtb H37Rv)Reference(s)
BTZ043 CovalentDprE14.5 µM0.001 - 0.008 mg/L[7][14]
PBTZ169 (Macozinone) CovalentDprE1Not explicitly found0.3 ng/mL[8][15]
TBA-7371 Non-covalentDprE110 nM0.78 - 3.12 µM[11]

Note: IC₅₀ and MIC values can vary depending on the specific assay conditions.

Experimental Protocols

DprE1 Enzymatic Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against DprE1.

A. Radiolabel-based Assay

Materials:

  • Purified recombinant M. tuberculosis DprE1 and DprE2 enzymes

  • ¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR) substrate

  • FAD, ATP, NAD, NADP

  • Reaction buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

  • Test inhibitor compound dissolved in DMSO

  • Quenching solution: Chloroform:Methanol (2:1, v/v)

  • TLC plates (Silica gel)

  • TLC mobile phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare reaction mixtures containing 50 µg of each enzyme (DprE1 and DprE2), 1 mM FAD, 1 mM ATP, 1 mM NAD, and 1 mM NADP in the reaction buffer.

  • Add the test inhibitor at various concentrations to the reaction mixtures. A DMSO control should be included.

  • Incubate the enzyme-inhibitor mixture for 30 minutes at 30°C.[16]

  • Initiate the enzymatic reaction by adding approximately 2,000 cpm of ¹⁴C-DPR.

  • Allow the reaction to proceed for 90 minutes.[16]

  • Stop the reaction by adding 350 µL of the quenching solution.

  • Separate the organic and aqueous phases by adding 55 µL of water.

  • Dry the organic phase and resuspend the lipid products in a small volume of Chloroform:Methanol (2:1, v/v).

  • Spot the resuspended products onto a TLC plate and develop the chromatogram using the specified mobile phase.[17]

  • Visualize the separated ¹⁴C-labeled DPR and DPA spots using a phosphorimager or autoradiography.

  • Quantify the inhibition by measuring the reduction in the DPA product band in the presence of the inhibitor compared to the control.

B. Fluorescence-based Assay (Alternative) A redox indicator assay using resazurin can also be employed. In this assay, the reduction of FAD to FADH₂ by DprE1 is coupled to the reduction of resazurin to the fluorescent resorufin, providing a measurable signal of enzyme activity.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of a compound against M. tuberculosis using the broth microdilution method.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[18]

  • 96-well microtiter plates

  • Test inhibitor compound dissolved in an appropriate solvent (e.g., DMSO)

  • Resazurin solution (0.01% w/v)

  • Sterile water or saline for dilutions

Procedure:

  • Prepare a bacterial inoculum from a mid-log phase culture of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard.[19]

  • Dilute the adjusted inoculum (e.g., 1:50) in Middlebrook 7H9 broth to achieve the final desired inoculum density (approximately 1-5 x 10⁵ CFU/mL).[19]

  • Prepare serial two-fold dilutions of the test compound in the 96-well plate. Include a drug-free control well.

  • Inoculate each well with the prepared bacterial suspension.

  • Seal the plates and incubate at 37°C.[20]

  • After 7 days of incubation, add 30 µL of resazurin solution to each well.[20]

  • Continue incubation for another 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (indicating no bacterial growth) to pink (indicating bacterial growth).

Experimental Workflow Diagrams

DprE1_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (DprE1/E2, cofactors) start->prep_reagents add_inhibitor Add Test Inhibitor prep_reagents->add_inhibitor pre_incubate Pre-incubate (30 min, 30°C) add_inhibitor->pre_incubate add_substrate Add ¹⁴C-DPR Substrate pre_incubate->add_substrate incubate Incubate (90 min) add_substrate->incubate quench Quench Reaction incubate->quench extract Extract Lipid Products quench->extract tlc TLC Separation extract->tlc visualize Visualize & Quantify tlc->visualize end End visualize->end

DprE1 Enzymatic Inhibition Assay Workflow.

MIC_Workflow start Start prep_inoculum Prepare Mtb Inoculum start->prep_inoculum prep_plate Prepare Serial Dilutions of Inhibitor in 96-well Plate start->prep_plate inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate (7 days, 37°C) inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate2 Incubate (24-48h) add_resazurin->incubate2 read_mic Read MIC incubate2->read_mic end End read_mic->end

MIC Determination Workflow.

Conclusion

DprE1 has emerged as a highly vulnerable and promising target for the development of new anti-tuberculosis drugs. The distinct mechanisms of covalent and non-covalent inhibitors offer multiple avenues for drug design and optimization. The detailed protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to evaluate and characterize novel DprE1 inhibitors. A thorough understanding of the DprE1-mediated pathways and the methodologies to assess their inhibition is crucial for advancing the fight against tuberculosis.

References

The Enzymatic Target of DprE1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a critical and highly vulnerable enzymatic target in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2][3][4] This enzyme plays an essential role in the biosynthesis of the mycobacterial cell wall, a complex structure vital for the bacterium's survival and pathogenicity.[1][3] Inhibitors of DprE1 disrupt this crucial pathway, leading to bacterial cell death. This technical guide provides an in-depth overview of the enzymatic target of DprE1 inhibitors, their mechanism of action, quantitative data for representative compounds, and detailed experimental protocols for their characterization. While this guide focuses on the general class of DprE1 inhibitors, it is important to note that specific data for a compound designated "DprE1-IN-5" is not currently available in the public domain.

The Enzymatic Target: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

DprE1 is a flavoenzyme that is a key component of the arabinogalactan and lipoarabinomannan biosynthesis pathways in Mtb.[5] Arabinogalactan is a major structural component of the mycobacterial cell wall, and its synthesis is essential for the viability of the bacterium.

DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1] Specifically, DprE1 oxidizes DPR to decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX), which is then reduced by DprE2 to form DPA.[6] DPA serves as the sole donor of arabinose for the synthesis of the arabinan domains of both arabinogalactan and lipoarabinomannan. Inhibition of DprE1 blocks the production of DPA, thereby halting the synthesis of these essential cell wall components and leading to bacterial lysis.[1]

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.

  • Covalent Inhibitors: Many potent DprE1 inhibitors, such as those from the benzothiazinone (BTZ) class, are mechanism-based suicide inhibitors.[7] These compounds are activated by the DprE1 enzyme itself. The nitro group present in these molecules is reduced by the FADH₂ cofactor in the DprE1 active site to a reactive nitroso species. This intermediate then forms a covalent bond with a critical cysteine residue (Cys387 in M. tuberculosis DprE1), leading to irreversible inactivation of the enzyme.

  • Non-covalent Inhibitors: This class of inhibitors binds to the active site of DprE1 through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. They act as competitive or non-competitive inhibitors, preventing the substrate from binding and the enzymatic reaction from proceeding.

Quantitative Data for Representative DprE1 Inhibitors

While specific data for this compound is unavailable, the following tables summarize quantitative data for well-characterized DprE1 inhibitors to provide a comparative overview of their potency.

Table 1: In Vitro Enzymatic Inhibition of DprE1

Compound ClassRepresentative CompoundIC₅₀ (nM)Mechanism of ActionReference
BenzothiazinoneBTZ043~1Covalent[8]
BenzothiazinonePBTZ169~0.3Covalent[9]
QuinoxalineTy38c2,500Non-covalent[10]
AzaindoleN/A1 - 100Non-covalent[5]
BenzimidazoleCompound 210 - 50Non-covalent[11]

Table 2: Whole-Cell Activity against M. tuberculosis

Compound ClassRepresentative CompoundMIC (ng/mL)Reference
BenzothiazinoneBTZ0431[8]
BenzothiazinonePBTZ1690.5[9]
BenzomorpholineB1815.6[12]
1,2,3-triazole-benzoxazoleBOK-22,200[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DprE1 inhibitors.

DprE1 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified DprE1.

  • Principle: The activity of DprE1 is measured by a coupled assay. DprE1 oxidizes the substrate decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like farnesylphosphoryl-β-D-ribofuranose (FPR). The reduction of the FAD cofactor to FADH₂ is coupled to the reduction of a reporter molecule, such as resazurin (which becomes fluorescent resorufin) or the consumption of oxygen, which can be monitored.

  • Materials:

    • Purified recombinant M. tuberculosis DprE1 enzyme.

    • Substrate: Decaprenylphosphoryl-β-D-ribose (DPR) or Farnesylphosphoryl-β-D-ribofuranose (FPR).

    • Cofactor: Flavin adenine dinucleotide (FAD).

    • Coupling system: Horseradish peroxidase and Amplex Red, or resazurin.

    • Assay buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20.

    • Test compounds dissolved in DMSO.

    • Microplate reader (fluorescence or absorbance).

  • Procedure:

    • Prepare a reaction mixture containing DprE1 enzyme, FAD, and the coupling system in the assay buffer.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the reaction mixture to the wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (DPR or FPR).

    • Monitor the change in fluorescence or absorbance over time using a microplate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

  • Principle: Mtb is cultured in the presence of serial dilutions of the test compound. The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.

  • Materials:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • Resazurin solution (for viability assessment).

  • Procedure:

    • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

    • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 7-14 days.

    • Assess bacterial growth visually or by adding a viability indicator like resazurin. A color change from blue to pink indicates bacterial growth.

    • The MIC is determined as the lowest concentration of the compound at which no color change (or visible growth) is observed.

Visualizations

Signaling Pathway: DprE1/E2 in Arabinan Biosynthesis

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-β-D- erythro-pentofuranosid-2-ulose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor DprE1 Inhibitor Inhibitor->DprE1

Caption: The DprE1/DprE2 enzymatic cascade in mycobacterial cell wall synthesis and its inhibition.

Experimental Workflow: DprE1 Inhibitor Characterization

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_whole_cell Whole-Cell Assays cluster_mechanism Mechanism of Action Purified DprE1 Purified DprE1 Enzymatic Assay Enzymatic Assay Purified DprE1->Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination Kinetics Enzyme Kinetics IC50 Determination->Kinetics M. tuberculosis Culture M. tuberculosis Culture MIC Assay MIC Assay M. tuberculosis Culture->MIC Assay MIC Determination MIC Determination MIC Assay->MIC Determination Lead Optimization Lead Optimization MIC Determination->Lead Optimization Binding Mode Binding Mode Kinetics->Binding Mode Crystallography X-ray Crystallography Crystallography->Binding Mode Binding Mode->Lead Optimization

Caption: A typical workflow for the characterization of novel DprE1 inhibitors.

References

DprE1 Inhibition: A Technical Guide to Disrupting Mycobacterial Cell Wall Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Its essential role in the formation of the arabinogalactan and lipoarabinomannan components of the mycobacterial cell wall, coupled with its absence in humans, makes it a highly attractive target for the development of novel anti-tuberculosis therapeutics.[1][2] This technical guide provides an in-depth overview of DprE1, its mechanism of action, and the various classes of inhibitors that have been developed to target this enzyme. While a specific inhibitor designated "DprE1-IN-5" was not identifiable in publicly available scientific literature, this document consolidates data on several well-characterized DprE1 inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Role of DprE1 in Mycobacterial Cell Wall Synthesis

The mycobacterial cell wall is a complex and unique structure that is essential for the survival and pathogenicity of Mycobacterium tuberculosis. A key component of this cell wall is arabinogalactan, a branched polysaccharide that is covalently linked to peptidoglycan. The biosynthesis of arabinogalactan relies on the availability of decaprenylphosphoryl-D-arabinose (DPA), which serves as the sole arabinose donor.[1][3]

The production of DPA from decaprenylphosphoryl-β-D-ribose (DPR) is a two-step epimerization reaction catalyzed by the DprE1 and DprE2 enzymes.[2][3] DprE1, a flavoenzyme, catalyzes the oxidation of DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). Subsequently, DprE2, an NADH-dependent reductase, reduces DPX to DPA.[1][4] Inhibition of DprE1 blocks the entire downstream pathway, leading to the cessation of arabinogalactan and lipoarabinomannan synthesis, ultimately resulting in bacterial cell lysis and death.[5][6]

Mechanism of DprE1 Inhibition

DprE1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.

2.1. Covalent Inhibitors:

Many of the most potent DprE1 inhibitors are covalent inhibitors, which form an irreversible bond with a cysteine residue (Cys387) in the active site of the enzyme.[1][2] These are often nitroaromatic compounds, such as the well-studied benzothiazinones (BTZs). The inhibitory mechanism involves the reduction of the nitro group of the inhibitor by the reduced flavin adenine dinucleotide (FADH₂) cofactor of DprE1 to a reactive nitroso species. This nitroso derivative then acts as an electrophile, attacking the thiol group of Cys387 to form a covalent adduct, thereby permanently inactivating the enzyme.[1][7]

2.2. Non-Covalent Inhibitors:

Non-covalent inhibitors bind to the active site of DprE1 through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors typically compete with the natural substrate, DPR, for binding to the enzyme.[2] Several classes of non-covalent inhibitors have been identified, including azaindoles and other heterocyclic compounds.[8]

Quantitative Data on DprE1 Inhibitors

The following tables summarize the in vitro activity of representative DprE1 inhibitors against Mycobacterium tuberculosis (Mtb) and the DprE1 enzyme.

Table 1: In Vitro Activity of Covalent DprE1 Inhibitors

CompoundClassMtb H37Rv MIC (μM)DprE1 IC₅₀ (μM)Reference
BTZ043Benzothiazinone0.0023Not Reported[9]
PBTZ169 (Macozinone)Benzothiazinone0.0004Not Reported[9]
DNB1Dinitrobenzamide0.02Not Reported[3]
Unnamed Nitro-triazoleNitro-triazoleNot ReportedNot Reported[10]

Table 2: In Vitro Activity of Non-Covalent DprE1 Inhibitors

CompoundClassMtb H37Rv MIC (μM)DprE1 IC₅₀ (μM)Reference
TBA-7371AzaindoleNot ReportedNot Reported[9]
OPC-167832Quinolone0.0005Not Reported[9]
BOK-21,2,3-TriazoleNot Reported2.2[9]
BOK-31,2,3-TriazoleNot Reported3.0[9]
TCA-1BenzothiazoleNot Reported3.0[9]
Compound 7aBenzothiazolylpyrimidinePotentially ActiveNot Reported[11]
Compound 7oBenzothiazolylpyrimidinePotentially ActiveNot Reported[11]
Compound H3Unspecified1.25Not Reported[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of DprE1 inhibitors.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against M. tuberculosis is determined using the microplate Alamar Blue assay (MABA) or similar methods.

  • Materials:

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

    • M. tuberculosis H37Rv culture.

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • Alamar Blue reagent.

    • Spectrophotometer or fluorometer.

  • Protocol:

    • Prepare serial dilutions of the test compounds in the 96-well plates.

    • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (no drug) and negative (no bacteria) control wells.

    • Incubate the plates at 37°C for 5-7 days.

    • Add Alamar Blue reagent to each well and incubate for another 24 hours.

    • Determine the MIC as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue (no growth) to pink (growth).

4.2. DprE1 Enzyme Inhibition Assay

The inhibitory activity of compounds against the DprE1 enzyme can be assessed using a fluorometric assay.[9]

  • Materials:

    • Recombinant purified DprE1 enzyme.

    • Farnesyl-phospho-ribose (FPR) as a substrate.

    • Amplex Red reagent.

    • Horseradish peroxidase (HRP).

    • Test compounds dissolved in DMSO.

    • 96-well black microplates.

    • Fluorometer.

  • Protocol:

    • Prepare a reaction mixture containing DprE1 enzyme, Amplex Red, and HRP in a suitable buffer.

    • Add the test compounds at various concentrations to the wells of the microplate.

    • Initiate the enzymatic reaction by adding the substrate FPR.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

4.3. Covalent Docking and Molecular Dynamics Simulations

Computational methods are valuable for understanding the binding mode of inhibitors.

  • Software:

    • Molecular docking software (e.g., Schrödinger CovDock).[6]

    • Molecular dynamics simulation software (e.g., GROMACS, AMBER).

  • Protocol for Covalent Docking:

    • Prepare the crystal structure of DprE1 (e.g., PDB ID: 4KW5) by removing water molecules, adding hydrogens, and assigning correct bond orders.

    • Prepare the ligand structure, and for covalent inhibitors, modify the reactive group (e.g., nitro to nitroso) to represent the activated form.

    • Define the reaction type for covalent bond formation (e.g., nucleophilic addition to a double bond between the inhibitor and the thiol group of Cys387).

    • Run the covalent docking simulation to predict the binding pose and interaction energies.

  • Protocol for Molecular Dynamics Simulations:

    • Use the docked complex of DprE1 and the inhibitor as the starting structure.

    • Solvate the system in a water box with appropriate ions to neutralize the charge.

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature.

    • Run the production simulation for a sufficient time (e.g., 200 ns) to observe the stability of the complex and analyze the interactions between the inhibitor and the enzyme.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DprE1/DprE2 pathway and the mechanism of covalent inhibition.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinogalactan Arabinogalactan & Lipoarabinomannan (Cell Wall Components) DPA->Arabinogalactan DprE1->DPX Oxidation FADH2 FADH₂ DprE1->FADH2 Cofactor Regeneration DprE2->DPA Reduction NAD NAD⁺ DprE2->NAD Cofactor Regeneration FAD FAD FAD->DprE1 NADH NADH NADH->DprE2

Caption: The DprE1/DprE2 enzymatic pathway for DPA biosynthesis.

Covalent_Inhibition cluster_enzyme DprE1 Active Site DprE1_FADH2 DprE1-FADH₂ (Reduced) Inhibitor_Nitroso Reactive Nitroso Intermediate DprE1_FADH2->Inhibitor_Nitroso Reduction DprE1_Cys387 DprE1 with active Cys387 DprE1_Inactive Inactive DprE1-Inhibitor Adduct DprE1_Cys387->DprE1_Inactive Covalent Bond Formation Inhibitor_Nitro Nitroaromatic Inhibitor (e.g., BTZ) Inhibitor_Nitro->DprE1_FADH2 Inhibitor_Nitroso->DprE1_Cys387

Caption: Mechanism of covalent inhibition of DprE1 by nitroaromatic compounds.

Conclusion

DprE1 remains a highly validated and promising target for the development of new drugs to combat tuberculosis. The diverse chemical scaffolds of both covalent and non-covalent inhibitors provide a rich landscape for further drug discovery and optimization efforts. This technical guide offers a foundational understanding of DprE1, its inhibitors, and the experimental approaches used to study them, aiming to facilitate the ongoing research and development of novel anti-tuberculosis agents. The continued exploration of DprE1 inhibitors is crucial in the global fight against this devastating disease.

References

The Emergence of DprE1-IN-5: A Novel Purine-Based Inhibitor Targeting Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals on the Discovery, Synthesis, and Mechanism of Action of a Promising Antitubercular Agent.

Introduction

The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutics with new mechanisms of action. A significant breakthrough in this area is the identification of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) as a vulnerable target in Mycobacterium tuberculosis (Mtb). DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan, essential components for the bacterium's survival.[1][2][3][4][5] This guide provides an in-depth technical overview of the discovery, synthesis, and biological characterization of DprE1-IN-5, a potent DprE1 inhibitor belonging to a novel class of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines.

Discovery of this compound

This compound, also identified as compound 10 in its initial publication, was discovered through a phenotypic screening of an in-house library of small molecule purine derivatives against Mycobacterium tuberculosis.[6] This discovery highlighted a new chemical scaffold for potential antitubercular agents. Subsequent mechanism of action studies, involving the generation and whole-genome sequencing of Mtb mutants resistant to this compound, identified mutations in the dprE1 gene (Rv3790).[6] This provided strong evidence that DprE1 is the primary target of this compound class. Radiolabelling experiments further confirmed the inhibition of DprE1 by these novel purine derivatives.[6]

The discovery workflow for this compound followed a logical progression from initial screening to target validation, a common paradigm in modern drug discovery.

A In-house Library of Purine Derivatives B Phenotypic Screening (M. tuberculosis) A->B C Identification of Hit Compound (this compound / Compound 10) B->C D Generation of Resistant Mtb Mutants C->D H Lead Optimization C->H E Whole-Genome Sequencing D->E F Identification of Mutations in dprE1 Gene E->F G Target Confirmation (Radiolabelling Experiments) F->G

Figure 1: Discovery workflow of this compound.

Mechanism of Action: Targeting the DprE1/DprE2 Pathway

DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1][3][7] DPA is the sole donor of arabinose for the synthesis of arabinans, which are critical components of the mycobacterial cell wall.[2][7] this compound acts as a non-covalent, competitive inhibitor of DprE1, blocking the conversion of DPR to its intermediate, decaprenylphosphoryl-2-keto-ribose (DPX).[1][6] This disruption of the DPA biosynthetic pathway compromises the integrity of the bacterial cell wall, leading to cell lysis and death.[7]

The DprE1/DprE2 pathway is an attractive drug target as it is essential for the viability of M. tuberculosis and is absent in humans, suggesting a potential for high selectivity and low host toxicity.[7]

cluster_periplasm Periplasm DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 FAD DPX Decaprenylphosphoryl- 2-keto-ribose (DPX) DprE1->DPX FADH₂ DprE2 DprE2 DPX->DprE2 NADH DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DprE2->DPA NAD+ Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan Inhibitor This compound Inhibitor->DprE1 Inhibition

Figure 2: DprE1/DprE2 signaling pathway and inhibition by this compound.

Synthesis of this compound

This compound is a 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine. The synthesis of this class of compounds generally involves a multi-step process, starting from commercially available purine precursors. A generalized synthetic scheme is presented below, based on typical synthetic routes for similar purine derivatives. The specific details for the synthesis of this compound (compound 10) can be found in the primary literature by Finger V, et al. (2023).

A 2,6-Dichloropurine B Alkylation with 2-(bromomethyl)naphthalene A->B C Intermediate A B->C D Nucleophilic Substitution at C6 with Morpholine C->D E Intermediate B D->E F Hydrolysis at C2 E->F G This compound (Compound 10) F->G

Figure 3: Generalized synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its optimized analogs as reported in the initial study.

Table 1: In Vitro Activity and Physicochemical Properties

CompoundMtb H37Rv MIC₉₉ (µM)[6]Aqueous Solubility (µM)[6]
This compound (10) 4>90
Analog 56 1>90
Analog 64 1>90

Table 2: Pharmacokinetic and Safety Profile

CompoundMammalian Cell Line ToxicityMicrosomal Clearance (µL/min/mg)[6]Plasma Stability
This compound (10) LimitedNot specified for compound 10High
Analog 56 Limited27High
Analog 64 Limited16.8High

Experimental Protocols

Detailed experimental protocols are crucial for the replication and further development of these findings. The following are generalized protocols based on standard methodologies for the assays mentioned. For the specific conditions used for this compound, refer to Finger V, et al., Eur J Med Chem. 2023 Oct 5;258:115611.[6]

Antimycobacterial Activity Assay (MIC Determination)
  • Culture Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, from which serial dilutions are prepared.

  • Assay Plate Setup: The assay is performed in 96-well microplates. The compound dilutions are added to the wells, followed by the addition of the Mtb culture inoculum.

  • Incubation: The plates are incubated at 37°C for a specified period (typically 7-14 days).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator such as resazurin.

Cytotoxicity Assay (e.g., against HepG2 cells)
  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with serial dilutions of this compound.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Microsomal Stability Assay
  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or mouse), NADPH regenerating system, and buffer is prepared.

  • Compound Incubation: this compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Plasma Stability Assay
  • Incubation: this compound is added to fresh plasma (human or mouse) and incubated at 37°C.

  • Sampling: Aliquots are taken at different time intervals.

  • Analysis: The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Stability Assessment: The percentage of the compound remaining over time is calculated to determine its stability in plasma.

Conclusion and Future Directions

This compound and its optimized analogs represent a promising new class of antitubercular agents targeting the essential DprE1 enzyme. Their potent in vitro activity against both drug-sensitive and drug-resistant strains, coupled with favorable preliminary safety and pharmacokinetic profiles, makes them attractive candidates for further preclinical development.[6] Future research should focus on in vivo efficacy studies in animal models of tuberculosis, detailed toxicology assessments, and further structure-activity relationship (SAR) studies to potentially enhance potency and drug-like properties. The unique purine-based scaffold of this compound offers a valuable starting point for the development of next-generation therapies to combat the global threat of tuberculosis.

References

The Structure-Activity Relationship of DprE1 Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Structure, Potency, and Experimental Considerations for Targeting a Key Vulnerability in Mycobacterium tuberculosis

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the Mycobacterium tuberculosis (Mtb) cell wall.[1][2][3] Its absence in mammals and essentiality for mycobacterial viability make it a highly attractive target for the development of novel anti-tubercular agents.[4] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of a prominent class of DprE1 inhibitors, details key experimental protocols for their evaluation, and presents visual workflows to aid in the understanding of the drug discovery process. While a specific compound "DprE1-IN-5" was not identifiable in publicly available literature, this guide focuses on the well-characterized benzothiazinone (BTZ) scaffold, a class of potent covalent inhibitors of DprE1, to illustrate the core principles of SAR in this target space.[5][6]

DprE1 Inhibition: Mechanism of Action

DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the synthesis of the arabinan polymers of the mycobacterial cell wall.[2][5] Covalent inhibitors, such as the benzothiazinones, typically contain a nitro group that is reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site. This generates a reactive nitroso species that forms a covalent bond with a key cysteine residue (Cys387 in Mtb DprE1), leading to irreversible inhibition of the enzyme and subsequent bacterial cell death.[6] Non-covalent inhibitors also exist and typically bind reversibly within the enzyme's active site.[4]

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation (FAD) DPX Decaprenylphosphoryl-2'-keto-D-erythro-pentose (DPX) DprE2 DprE2 DPX->DprE2 Reduction (NADPH) DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall DprE1->DPX DprE2->DPA Inhibitor DprE1 Inhibitor (e.g., Benzothiazinone) Inhibitor->DprE1 Covalent Inhibition

Figure 1: DprE1 Catalyzed Step in Arabinan Biosynthesis and Point of Inhibition.

Structure-Activity Relationship of Benzothiazinone Analogs

The benzothiazinone (BTZ) scaffold has been extensively studied, yielding potent DprE1 inhibitors such as BTZ043 and PBTZ169 (Macozinone), which have advanced to clinical trials. The SAR of this class highlights the critical contributions of various substituents to both enzymatic inhibition and whole-cell activity.

Table 1: Quantitative SAR Data for Benzothiazinone Analogs

CompoundR1R2DprE1 IC50 (nM)Mtb H37Rv MIC (nM)
BTZ043 HO0.221.0
Analog 1HS1.510
Analog 2ClO0.352.5
Analog 3OMeO>1000>10000
PBTZ169 HN-piperazino-morpholine<0.10.4
Analog 4HN-piperazino-pyrrolidine0.150.8

Note: Data is compiled and representative of findings from multiple sources in the literature. Actual values may vary based on specific assay conditions.

The SAR for the benzothiazinone class can be summarized as follows:

  • The Nitro Group: The 8-nitro group is essential for the covalent mechanism of action. Its reduction to a nitroso species is the activating step for covalent bond formation with Cys387.[6]

  • The Thiazinone Core: The sulfur and carbonyl moieties of the thiazinone ring are crucial for maintaining the overall scaffold integrity and interaction with the active site.

  • Substitutions on the Benzene Ring: Small electron-withdrawing groups at the 6-position, such as chlorine, can be tolerated and may enhance activity. However, bulky or electron-donating groups, like a methoxy group, are generally detrimental to inhibitory potency.

  • Modifications at the 2-position: The substituent at the 2-position significantly influences the pharmacokinetic properties and can be modified to improve solubility and cell permeability. The addition of a piperazino-morpholine moiety in PBTZ169, for example, led to improved potency and pharmacokinetic profile compared to BTZ043.

SAR_Diagram cluster_0 Benzothiazinone Core cluster_1 Key SAR Points Core R8 8-Nitro Group: Essential for covalent inhibition R8->Core Critical for Activity R6 6-Position: Small EWGs tolerated Bulky/EDGs decrease activity R6->Core Modulates Potency R2 2-Position: Modulates PK properties Can be modified with cyclic amines R2->Core Fine-tunes Properties

Figure 2: Key Structure-Activity Relationships of the Benzothiazinone Scaffold.

Experimental Protocols

The evaluation of DprE1 inhibitors involves a tiered approach, beginning with enzymatic assays, followed by whole-cell screening, and culminating in intracellular activity assessment in macrophage infection models.

DprE1 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified DprE1. A common method is a fluorescence-based assay utilizing a resazurin reduction-coupled system.

  • Reagents and Materials: Purified Mtb DprE1 enzyme, decaprenylphosphoryl-β-D-ribose (DPR) substrate, FAD cofactor, resazurin, diaphorase, NADPH, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20), test compounds, and a fluorescent plate reader.

  • Procedure:

    • Dispense test compounds at various concentrations into a 384-well plate.

    • Add a solution containing DprE1 enzyme and FAD to each well and incubate for a predefined period (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DPR substrate.

    • After a set incubation time (e.g., 60 minutes), add the detection reagent containing resazurin, diaphorase, and NADPH.

    • Incubate for the colorimetric/fluorometric reaction to develop.

    • Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm).

    • Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

M. tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mtb.

  • Materials: Mtb H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol, 96-well microplates, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

    • Inoculate the wells with a standardized suspension of Mtb H37Rv.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine bacterial growth by measuring optical density at 600 nm (OD600) or by using a viability indicator such as resazurin.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth by ≥90% compared to the drug-free control.[7]

Intracellular M. tuberculosis Killing Assay

This assay evaluates the ability of a compound to kill Mtb residing within macrophages, which is more representative of the in vivo environment.

  • Materials: Human or murine macrophage cell line (e.g., THP-1 or J774A.1), Mtb H37Rv, cell culture medium (e.g., RPMI 1640 with fetal bovine serum), lysis buffer (e.g., 0.1% SDS), 7H11 agar plates.

  • Procedure:

    • Seed macrophages in a 24- or 96-well plate and differentiate if necessary (e.g., with PMA for THP-1 cells).

    • Infect the macrophage monolayer with Mtb at a specific multiplicity of infection (MOI).[1]

    • After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.

    • Add fresh medium containing the test compounds at various concentrations.

    • Incubate for a defined period (e.g., 3-5 days).

    • Lyse the macrophages to release intracellular bacteria.

    • Plate serial dilutions of the lysate on 7H11 agar plates.

    • Incubate the plates for 3-4 weeks and count the colony-forming units (CFUs).

    • Determine the reduction in CFU in compound-treated wells compared to untreated controls.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Ex Vivo Evaluation cluster_2 Lead Optimization EnzymeAssay DprE1 Enzyme Inhibition Assay (Determine IC50) WholeCellAssay M. tuberculosis Whole-Cell Assay (Determine MIC) EnzymeAssay->WholeCellAssay IntracellularAssay Intracellular Killing Assay (Macrophage Model) WholeCellAssay->IntracellularAssay SAR Structure-Activity Relationship (SAR) Analysis IntracellularAssay->SAR PK Pharmacokinetic Profiling SAR->PK CompoundLibrary Compound Library SAR->CompoundLibrary Design New Analogs CompoundLibrary->EnzymeAssay

Figure 3: General Experimental Workflow for the Discovery and Optimization of DprE1 Inhibitors.

Conclusion

DprE1 remains a highly validated and promising target for the development of new anti-tubercular drugs. The extensive research on various inhibitor scaffolds, particularly the benzothiazinones, has provided a solid foundation of SAR knowledge to guide future drug discovery efforts. A systematic approach, employing a cascade of enzymatic, whole-cell, and intracellular assays, is crucial for the identification and optimization of potent DprE1 inhibitors with the potential to address the global health challenge of tuberculosis. The detailed methodologies and workflows presented in this guide offer a framework for researchers and drug development professionals to effectively advance novel DprE1 inhibitors through the discovery pipeline.

References

In vitro anti-tubercular activity of DprE1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vitro Anti-Tubercular Activity of DprE1-IN-5

This technical guide provides a comprehensive overview of the in vitro anti-tubercular activity, mechanism of action, and pharmacological properties of this compound, a novel inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis (Mtb). This document is intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction

Tuberculosis remains a significant global health threat, necessitating the discovery of new drugs with novel mechanisms of action to combat drug-resistant strains. The mycobacterial cell wall is a key target for antibiotic development, and the enzyme DprE1 is essential for the biosynthesis of arabinogalactan, a critical component of this structure. This compound (also referred to as compound 10 in its discovery manuscript) is a member of a new class of 7H-purine derivatives that have been identified as potent inhibitors of DprE1.[1]

Mechanism of Action

This compound exerts its anti-tubercular effect by specifically targeting and inhibiting the DprE1 enzyme. DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a crucial precursor for the synthesis of arabinan polymers in the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the formation of the cell wall, leading to bacterial death. The 7H-purine class of inhibitors, including this compound, are non-covalent inhibitors of the DprE1 enzyme.[1]

DprE1_Pathway DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 (Target of this compound) DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-D-ribose (DPX) DprE1->DPX Oxidation DprE2 DprE2 DPX->DprE2 Reduction DPA Decaprenylphosphoryl-D-arabinose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall Inhibitor This compound Inhibitor->DprE1 Inhibition

Figure 1: DprE1 Pathway and Inhibition by this compound.

Quantitative Data

The in vitro anti-tubercular activity of this compound and its optimized analogues was evaluated against various mycobacterial strains. The cytotoxicity was assessed against the HepG2 mammalian cell line to determine the selectivity index.

Table 1: In Vitro Anti-mycobacterial Activity of this compound and Optimized Analogues [1]

CompoundMtb H37Rv MIC99 (µM)Drug-Resistant Strain MIC99 (µM)
This compound (Compound 10) 4-
Compound 56 1Yes
Compound 64 1Yes

Table 2: Cytotoxicity and Pharmacokinetic Properties [1]

CompoundHepG2 IC50 (µM)Selectivity Index (SI)Microsomal Stability (µL/min/mg)Aqueous Solubility (µM)
This compound (Compound 10) ----
Compound 56 >50>5027>90
Compound 64 >50>5016.8>90

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound and its analogues.[1]

In Vitro Anti-tubercular Activity Assay

The anti-tubercular activity was determined by measuring the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv and other clinically isolated drug-resistant strains.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout A Serial Dilution of This compound C Inoculation into 7H9 Broth A->C B Preparation of Mtb H37Rv Inoculum B->C D Incubation at 37°C C->D E Visual Inspection for Bacterial Growth D->E F MIC Determination (Lowest concentration with no visible growth) E->F

Figure 2: Workflow for MIC Determination.

  • Compound Preparation : this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microplates.

  • Inoculum Preparation : M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture was then diluted to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation : The prepared inoculum was added to the wells containing the serially diluted compound. The plates were incubated at 37°C for 7 to 14 days.

  • MIC Determination : The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the mycobacteria.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the human liver carcinoma cell line HepG2.

  • Cell Seeding : HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells were treated with various concentrations of the compounds and incubated for 72 hours.

  • Viability Assessment : Cell viability was assessed using a standard resazurin-based assay. The fluorescence was measured to determine the percentage of viable cells.

  • IC50 Calculation : The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Microsomal Stability Assay

The metabolic stability of the compounds was assessed using human liver microsomes.

  • Incubation Mixture : The compound was incubated with human liver microsomes in the presence of NADPH at 37°C.

  • Time Points : Aliquots were taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching : The reaction was stopped by the addition of a cold organic solvent.

  • LC-MS/MS Analysis : The concentration of the parent compound remaining at each time point was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Clearance Calculation : The in vitro half-life and intrinsic clearance were calculated from the disappearance rate of the compound.

Conclusion

This compound is a promising anti-tubercular agent that targets the essential mycobacterial enzyme DprE1. While this compound itself shows moderate activity, structure-activity relationship studies have led to the development of optimized analogues with significantly improved potency against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1] These analogues also exhibit low cytotoxicity and favorable pharmacokinetic properties, making the 7H-purine scaffold a valuable starting point for the development of new anti-tubercular drugs. Further in vivo studies are warranted to evaluate the therapeutic potential of this compound series.

References

DprE1-IN-5: A Technical Overview of a Novel DprE1 Inhibitor for Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific compound designated "DprE1-IN-5" is limited. This guide provides a comprehensive technical overview of the target, DprE1, and utilizes a well-characterized DprE1 inhibitor, BTZ043, as a representative example to illustrate the key concepts, experimental protocols, and data relevant to the development of this class of antitubercular agents. Where available, specific data for this compound is included.

Executive Summary

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis (Mtb), making it a highly vulnerable and attractive target for the development of new drugs to combat multidrug-resistant tuberculosis (MDR-TB). DprE1 inhibitors represent a novel class of antimycobacterial agents with potent activity against both drug-susceptible and drug-resistant strains of Mtb. This document provides a technical guide for researchers, scientists, and drug development professionals on DprE1 inhibitors, with a focus on the available data for this compound and detailed methodologies for the evaluation of such compounds, using the well-studied inhibitor BTZ043 as a proxy.

Introduction to DprE1 as a Drug Target

The mycobacterial cell wall is a complex and unique structure essential for the survival and pathogenesis of Mtb. A key component of this cell wall is arabinogalactan, a polymer of arabinose and galactose. The biosynthesis of arabinogalactan is dependent on the precursor decaprenylphosphoryl-β-D-arabinofuranose (DPA), which is synthesized from decaprenylphosphoryl-β-D-ribose (DPR) by the enzymes DprE1 and DprE2.[1][2] DprE1, a flavoenzyme, catalyzes the oxidation of DPR to decaprenylphosphoryl-β-D-2'-keto-erythropentafuranose (DPX), the first and rate-limiting step in this epimerization.[1] Inhibition of DprE1 blocks the synthesis of DPA, leading to the disruption of arabinogalactan production, compromising cell wall integrity, and ultimately causing bacterial death.[3] The absence of a human homolog for DprE1 makes it an ideal target for selective toxicity.[4]

This compound: A Novel DprE1 Inhibitor

This compound, also referred to as Compound 10, has been identified as an inhibitor of DprE1.[1] While detailed studies on this specific compound are not widely published, some key in vitro data is available.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

ParameterValueStrainReference
Minimum Inhibitory Concentration (MIC) 4 µMM. tuberculosis H37Rv[1]
Microsomal Stability HighNot Specified[1]

Further studies are required to determine the activity of this compound against a panel of MDR-TB clinical isolates, its cytotoxicity against mammalian cell lines, and its in vivo efficacy and pharmacokinetic properties.

BTZ043: A Representative DprE1 Inhibitor Case Study

To provide a more comprehensive technical overview, we will use BTZ043, a well-characterized covalent inhibitor of DprE1, as a case study.

Quantitative Data for BTZ043
ParameterValueStrain/ConditionsReference
MIC 1 ng/mLM. tuberculosis H37Rv[3]
MIC 0.5 - 2 ng/mLMDR and XDR clinical isolates[3]
IC50 (DprE1 enzyme) ~0.2 nMRecombinant DprE1[3]
Cytotoxicity (IC50) >128 µg/mLVERO cells[3]
In vivo Efficacy Bactericidal activityMurine model of chronic TB[3]

Signaling and Biosynthetic Pathways

The inhibition of DprE1 disrupts the arabinogalactan synthesis pathway, a critical component of the mycobacterial cell wall assembly.

DprE1_Pathway cluster_enzymes Enzymatic Conversion PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) DPR Decaprenyl-P-Ribose (DPR) PRPP->DPR Multiple Steps DPX Decaprenyl-P-2'-keto-erythropentose (DPX) DPR->DPX Oxidation DPA Decaprenyl-P-Arabinofuranose (DPA) DPX->DPA Reduction Arabinogalactan Arabinogalactan DPA->Arabinogalactan Arabinan Synthesis CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall DprE1_IN_5 This compound DprE1 DprE1 (Oxidase) DprE1_IN_5->DprE1 Inhibition DprE2 DprE2 (Reductase)

Caption: DprE1's role in the arabinogalactan synthesis pathway and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel DprE1 inhibitors. The following are standard protocols used in the field.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol outlines a common method for determining the MIC of a compound against M. tuberculosis H37Rv using a microplate-based assay.

MIC_Workflow start Start prep_compound Prepare serial dilutions of this compound in 96-well plate start->prep_compound inoculate Inoculate wells with M. tuberculosis suspension prep_compound->inoculate prep_culture Grow M. tuberculosis H37Rv to mid-log phase adjust_inoculum Adjust culture to McFarland standard (e.g., 0.5) prep_culture->adjust_inoculum adjust_inoculum->inoculate incubate Incubate plates at 37°C for 7-14 days inoculate->incubate add_indicator Add growth indicator (e.g., Resazurin) incubate->add_indicator read_results Read results visually or spectrophotometrically add_indicator->read_results determine_mic Determine MIC as lowest concentration inhibiting growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Preparation: A stock solution of this compound in DMSO is serially diluted in Middlebrook 7H9 broth (supplemented with OADC or ADC) in a 96-well microtiter plate to achieve a range of final concentrations to be tested.

  • Inoculum Preparation: M. tuberculosis H37Rv is cultured in 7H9 broth until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 107 CFU/mL. This is further diluted to achieve the final inoculum concentration.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. Positive (no drug) and negative (no bacteria) control wells are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.

  • Growth Assessment: After incubation, a growth indicator such as resazurin is added to each well. A color change (e.g., from blue to pink) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a visible color change of the growth indicator.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its pharmacokinetic properties.

Microsomal_Stability_Workflow start Start prepare_mix Prepare reaction mixture: This compound, liver microsomes, and buffer start->prepare_mix pre_incubate Pre-incubate mixture at 37°C prepare_mix->pre_incubate initiate_reaction Initiate reaction by adding NADPH pre_incubate->initiate_reaction time_points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench reaction with ice-cold acetonitrile time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS to quantify remaining compound centrifuge->analyze calculate Calculate half-life (t1/2) and intrinsic clearance (Clint) analyze->calculate end End calculate->end

Caption: Workflow for the microsomal stability assay.

Detailed Steps:

  • Reaction Mixture Preparation: The test compound (this compound) is incubated with liver microsomes (from human or other species) in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a cofactor for many metabolic enzymes.

  • Time-course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the compound concentration at each time point.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated. A "high" microsomal stability, as reported for this compound, generally implies a longer half-life and lower intrinsic clearance.

Conclusion and Future Directions

DprE1 inhibitors hold significant promise as a new class of therapeutics for MDR-TB. While preliminary data on this compound indicates its potential as an anti-TB agent, a comprehensive evaluation is necessary to fully understand its profile. This will involve detailed studies on its activity against a broad panel of drug-resistant clinical isolates, assessment of its cytotoxicity, and in-depth in vivo pharmacokinetic and efficacy studies in relevant animal models of tuberculosis. The experimental protocols and comparative data provided in this guide offer a framework for the continued development and characterization of this compound and other novel DprE1 inhibitors.

References

Methodological & Application

Application Note: DprE1-IN-5 Enzyme Inhibition Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and antimicrobial drug discovery.

Introduction Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[1] It catalyzes a key step in the formation of arabinogalactan and lipoarabinomannan, which are vital for the structural integrity of Mycobacterium tuberculosis (Mtb). This makes DprE1 a highly vulnerable and validated target for novel anti-tuberculosis drugs.[2] DprE1 inhibitors are broadly classified into two categories: covalent inhibitors, which form an irreversible bond with a cysteine residue (Cys387) in the active site, and non-covalent inhibitors that bind reversibly.[1] DprE1-IN-5 is an identified inhibitor of DprE1 with demonstrated activity against the Mtb H37Rv strain.[3] This document provides a detailed protocol for determining the inhibitory activity of this compound and other potential inhibitors using a robust and sensitive fluorescence-based enzymatic assay.

DprE1 Biochemical Pathway

The DprE1 enzyme works in concert with DprE2 to catalyze the epimerization of decaprenylphosphoryl-ribose (DPR) into decaprenylphosphoryl-arabinose (DPA), the sole arabinose donor for cell wall synthesis.[1][4] DprE1 performs the initial oxidation of DPR to the intermediate decaprenyl-phospho-2′-keto-d-arabinose (DPX), reducing its FAD cofactor to FADH₂ in the process.[1][5] DprE1 inhibitors block this crucial first step, thereby halting cell wall production and leading to bacterial death.

DprE1_Pathway cluster_pathway DprE1/DprE2 Epimerase Reaction cluster_inhibition Mechanism of Inhibition DPR DPR (Decaprenylphosphoryl-ribose) DPX DPX (Keto-intermediate) DPR->DPX DprE1 (Oxidation) FAD → FADH₂ Inhibitor DprE1 Inhibitor (e.g., this compound) DPA DPA (Decaprenylphosphoryl-arabinose) DPX->DPA DprE2 (Reduction) NADH → NAD⁺ Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan Blocked Inhibitor->Blocked Inhibition

Caption: DprE1 initiates the epimerization of DPR to DPA for cell wall synthesis.

Principle of the DprE1 Inhibition Assay

This protocol employs a coupled enzymatic assay using Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) for the sensitive detection of DprE1 activity. The DprE1-catalyzed oxidation of a substrate analog, such as farnesyl-phosphoryl-β-d-ribofuranose (FPR), generates a reduced flavin cofactor (FADH₂).[5][6] Molecular oxygen re-oxidizes FADH₂, producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the non-fluorescent Amplex® Red to produce resorufin, a highly fluorescent compound.[7] The rate of fluorescence increase is directly proportional to DprE1 activity. Inhibitors of DprE1 will decrease the rate of H₂O₂ production, resulting in a reduced fluorescence signal.

Experimental Workflow

The workflow involves preparing the enzyme, substrate, and inhibitor solutions, followed by initiating the enzymatic reaction in a 96-well plate format. The reaction progress is monitored by measuring the fluorescence of resorufin over time.

Assay_Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate, Detection Mix) Dispense 2. Dispense Reagents Add Inhibitor (or DMSO) and DprE1 Enzyme to 96-well plate Prep->Dispense Preinc 3. Pre-incubation Incubate enzyme and inhibitor Dispense->Preinc Initiate 4. Initiate Reaction Add Substrate & Detection Mix (Amplex Red/HRP) Preinc->Initiate Measure 5. Kinetic Measurement Read fluorescence (Ex/Em ~540/590 nm) over time at 37°C Initiate->Measure Analyze 6. Data Analysis Calculate % Inhibition and determine IC₅₀ value Measure->Analyze

References

Application Notes and Protocols: Crystallography of Mycobacterium tuberculosis DprE1 in Complex with a Benzothiazinone Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis responsible for a key step in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[1][2][3] Its absence in mammals and crucial role in bacterial viability make it a prime target for the development of novel anti-tuberculosis drugs.[4][5] Benzothiazinones (BTZs) are a potent class of inhibitors that covalently modify a cysteine residue in the active site of DprE1, leading to irreversible inhibition and bacterial cell death.[6][7] Understanding the structural basis of this inhibition is critical for the rational design of next-generation DprE1 inhibitors.

This document provides a detailed overview of the methods for determining the crystal structure of M. tuberculosis DprE1 in complex with a benzothiazinone-derived inhibitor, based on established protocols.

I. Data Presentation

The following tables summarize the key quantitative data typically obtained during the crystallographic study of a DprE1-inhibitor complex.

Table 1: Crystallization Conditions for DprE1-Inhibitor Complex

ParameterValue
Protein Concentration10 mg/mL
Complex FormationDprE1 pre-incubated with inhibitor
Crystallization MethodHanging Drop Vapor Diffusion
Reservoir Solution0.1 M Tris-HCl pH 8.5, 0.2 M Li₂SO₄, 25% w/v PEG 8000
Temperature20°C

Table 2: X-ray Data Collection Statistics

ParameterValue (Monoclinic)Value (Hexagonal)
PDB ID4FDN4FDO
Space GroupP2₁P6₄
Cell Dimensions (a, b, c in Å)78.9, 100.2, 80.8134.9, 134.9, 93.3
Cell Angles (α, β, γ in °)90, 110.1, 9090, 90, 120
Resolution (Å)50 - 2.15 (2.23 - 2.15)50 - 2.6 (2.69 - 2.6)
Rsym or Rmerge0.08 (0.45)0.11 (0.58)
I/σI15.6 (3.1)13.9 (2.5)
Completeness (%)99.9 (100)100 (100)
Redundancy4.1 (4.2)6.8 (6.9)

Values in parentheses are for the highest resolution shell.

Table 3: Refinement Statistics

ParameterValue (Monoclinic)Value (Hexagonal)
Resolution (Å)29.8 - 2.1546.6 - 2.6
No. of Reflections59,63429,191
Rwork / Rfree0.18 / 0.220.19 / 0.24
No. of Atoms
Protein6,5603,197
Ligand4422
Water37163
B-factors (Ų)
Protein34.945.8
Ligand30.239.5
Water36.841.2
R.m.s. Deviations
Bond Lengths (Å)0.010.01
Bond Angles (°)1.21.2

II. Experimental Protocols

A. Protein Expression and Purification

  • Gene Cloning: The gene encoding for DprE1 (Rv3790) from M. tuberculosis H37Rv is cloned into a suitable expression vector, such as pET-28a, containing an N-terminal His₆-tag.

  • Expression: The expression plasmid is transformed into Escherichia coli BL21(DE3) cells. Cells are grown in Luria-Bertani (LB) medium supplemented with kanamycin at 37°C until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for a further 16 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and the His-tagged DprE1 is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Tag Cleavage and Size-Exclusion Chromatography: The His₆-tag is cleaved by incubation with thrombin overnight at 4°C. The protein is further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with a buffer containing 20 mM Tris-HCl pH 8.0 and 150 mM NaCl.

  • Protein Concentration: The purified DprE1 is concentrated to approximately 10 mg/mL using a centrifugal filter unit. The protein concentration is determined by measuring the absorbance at 280 nm.

B. Crystallization

  • Complex Formation: Purified DprE1 is incubated with a 5-fold molar excess of the benzothiazinone inhibitor (e.g., CT325) for 1 hour on ice prior to setting up crystallization trials.

  • Crystallization Screening: Initial crystallization conditions are screened using commercial sparse-matrix screens and the hanging drop vapor diffusion method at 20°C. 1 µL of the protein-inhibitor complex is mixed with 1 µL of the reservoir solution and equilibrated against 500 µL of the reservoir solution.

  • Crystal Optimization: Conditions that yield initial crystal hits are optimized by varying the pH, precipitant concentration, and protein concentration to obtain diffraction-quality crystals. For the DprE1-CT325 complex, crystals have been obtained in both monoclinic and hexagonal space groups.[6]

C. X-ray Data Collection and Structure Determination

  • Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a reservoir solution supplemented with 20-25% (v/v) glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Data Processing: The diffraction data are indexed, integrated, and scaled using appropriate software packages (e.g., HKL2000 or XDS).

  • Structure Solution and Refinement: The structure of the DprE1-inhibitor complex is solved by molecular replacement using the coordinates of a previously determined DprE1 structure (e.g., PDB ID 4FDP) as a search model. The model is then refined using programs such as PHENIX or REFMAC5, with manual rebuilding of the model in Coot. Water molecules are added, and the inhibitor molecule is fitted into the electron density map.

III. Visualizations

A. DprE1 Inhibition Pathway

DprE1_Inhibition_Pathway cluster_dpr DprE1 Catalytic Cycle cluster_btz BTZ Inhibition DPR DPR DprE1_FAD DprE1-FAD DPR->DprE1_FAD Substrate Binding DprE1_FADH2 DprE1-FADH2 DprE1_FAD->DprE1_FADH2 Oxidation DPX DPX DprE1_FADH2->DPX Product Release BTZ_prodrug BTZ (Prodrug) DprE1_FADH2->BTZ_prodrug Reduction BTZ_nitroso Nitroso Intermediate BTZ_prodrug->BTZ_nitroso Activation Cys387 DprE1 Cys387 BTZ_nitroso->Cys387 Nucleophilic Attack Covalent_adduct Covalent Adduct (Inactive Enzyme) Cys387->Covalent_adduct

Caption: Covalent inhibition of DprE1 by a benzothiazinone (BTZ) prodrug.

B. Experimental Workflow for DprE1-Inhibitor Crystallography

Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_structure_det Structure Determination cloning Gene Cloning (dprE1) expression Protein Expression (E. coli) cloning->expression purification Purification (Ni-NTA, SEC) expression->purification complex Complex Formation (DprE1 + Inhibitor) purification->complex screening Crystallization Screening complex->screening optimization Crystal Optimization screening->optimization data_collection X-ray Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Molecular Replacement) data_processing->structure_solution refinement Model Refinement structure_solution->refinement PDB_deposition PDB_deposition refinement->PDB_deposition Final Structure

References

Application Notes and Protocols for Measuring the Minimum Inhibitory Concentration (MIC) of DprE1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the cell wall synthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] It is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for the biosynthesis of arabinogalactan and lipoarabinomannan, which are major components of the mycobacterial cell wall.[1] The essentiality of DprE1 for Mtb survival and its absence in mammals make it a highly attractive target for the development of novel anti-tuberculosis drugs. DprE1-IN-5 is a known inhibitor of this enzyme and has demonstrated anti-mycobacterial activity.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv using the Resazurin Microtiter Assay (REMA).

DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis

The following diagram illustrates the role of DprE1 in the arabinogalactan biosynthesis pathway and the inhibitory action of this compound.

DprE1_Pathway cluster_cell_membrane Mycobacterial Cell Membrane cluster_cell_wall Mycobacterial Cell Wall DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 Enzyme DPX->DprE2 Intermediate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan Precursor Cell_Wall Cell Wall Integrity Arabinogalactan->Cell_Wall DprE1->DPX Catalyzes Oxidation DprE2->DPA Catalyzes Reduction DprE1_IN_5 This compound DprE1_IN_5->DprE1 Inhibits

Figure 1: DprE1 pathway and inhibition by this compound.

Experimental Protocol: MIC Determination by Resazurin Microtiter Assay (REMA)

This protocol outlines the steps for determining the MIC of this compound against M. tuberculosis H37Rv.

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Tween 80

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt

  • Sterile 96-well microtiter plates (clear bottom)

  • Sterile distilled water

  • Positive control drug (e.g., Rifampicin)

  • Negative control (no drug)

Instrumentation:

  • Biosafety cabinet (Class II or higher)

  • Incubator (37°C)

  • Spectrophotometer or McFarland turbidity standards

  • Multichannel micropipettes

  • Microplate reader (optional, for quantitative analysis)

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results A Prepare Mtb H37Rv Inoculum F Add Mtb Inoculum to Wells A->F B Prepare this compound Serial Dilutions E Add this compound Dilutions to Wells B->E C Prepare Resazurin Solution H Add Resazurin to each well C->H D Dispense 7H9 Broth into 96-well Plate D->E E->F G Incubate Plate at 37°C for 7 days F->G G->H I Incubate for 24-48 hours H->I J Visually observe color change (Blue to Pink) I->J K Determine MIC J->K

Figure 2: Experimental workflow for MIC determination.

Protocol Steps:

  • Preparation of M. tuberculosis H37Rv Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 at 37°C until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.8).

    • Adjust the turbidity of the bacterial suspension with fresh 7H9 broth to match a 0.5 McFarland standard.

    • Prepare the final inoculum by diluting the adjusted suspension 1:20 in 7H9 broth.

  • Preparation of this compound Stock Solution and Serial Dilutions:

    • Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate or in tubes to achieve a range of concentrations to be tested (e.g., from 64 µM down to 0.0625 µM).

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the appropriate this compound dilution to the corresponding wells, resulting in a final volume of 200 µL.

    • Include a positive control (e.g., Rifampicin) and a negative (growth) control (no drug).

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the sterility control wells (which should only contain broth).

  • Incubation:

    • Seal the plate with a lid or an adhesive plate sealer and incubate at 37°C for 7 days in a humidified incubator.

  • Addition of Resazurin and MIC Determination:

    • After 7 days of incubation, add 30 µL of a 0.01% (w/v) sterile resazurin solution to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

    • Visually assess the color change in the wells. A change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

Data Presentation

The results of the MIC assay can be summarized in the following table. The known MIC for this compound against the Mtb H37Rv strain is 4 µM.

CompoundConcentration (µM)Well Color (After Resazurin)Growth (+/-)
This compound32Blue-
16Blue-
8Blue-
4 Blue -
2Pink+
1Pink+
0.5Pink+
0.25Pink+
Rifampicin (Positive Control)0.25Blue-
No Drug (Growth Control)0Pink+
No Bacteria (Sterility Control)0Blue-

Note: The MIC is the lowest concentration that shows no bacterial growth, which in this example is 4 µM for this compound.

Conclusion

The Resazurin Microtiter Assay is a reliable, cost-effective, and relatively rapid method for determining the MIC of compounds against Mycobacterium tuberculosis. This protocol provides a detailed framework for researchers to assess the in vitro efficacy of this compound and other potential DprE1 inhibitors. Accurate determination of the MIC is a critical step in the preclinical evaluation of new anti-tuberculosis drug candidates.

References

Application Notes: Characterizing the Covalent Binding of Inhibitors to DprE1 using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for the development of novel anti-tuberculosis drugs.[1][2] A promising class of DprE1 inhibitors are covalent inhibitors, which form an irreversible bond with the enzyme, leading to its inactivation.[3][4] Understanding the mechanism and specifics of this covalent binding is crucial for drug development and optimization. Mass spectrometry is an indispensable tool for elucidating the covalent binding of inhibitors to DprE1, providing definitive evidence of adduct formation and identifying the precise binding site.[3][5]

Mechanism of Covalent Inhibition of DprE1

Many potent DprE1 inhibitors, such as the benzothiazinones (BTZs), are prodrugs that require activation within the enzyme's active site.[3] The flavin adenine dinucleotide (FAD) cofactor in DprE1 reduces the inhibitor's nitro group to a highly reactive nitroso derivative.[4] This electrophilic intermediate then rapidly reacts with a nucleophilic cysteine residue, Cys387, in the DprE1 active site.[3][6] This reaction forms a stable, covalent semimercaptal adduct, which irreversibly inactivates the enzyme and blocks the synthesis of essential arabinan components of the mycobacterial cell wall.[4][7]

Mass Spectrometry Approaches for Studying DprE1 Covalent Binding

Mass spectrometry offers a multi-faceted approach to confirm and characterize covalent inhibition of DprE1:

  • Intact Protein Analysis: This "top-down" approach measures the molecular weight of the entire DprE1 protein.[5] By comparing the mass of the native enzyme with the enzyme incubated with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[5][6] This technique also allows for the determination of binding stoichiometry.[5]

  • Peptide Mapping: In this "bottom-up" approach, the DprE1-inhibitor complex is proteolytically digested into smaller peptides.[8] These peptides are then separated by liquid chromatography and analyzed by the mass spectrometer. By comparing the peptide map of the modified protein to the native protein, the specific peptide containing the covalent modification can be identified by its increased mass.[8]

  • Tandem Mass Spectrometry (MS/MS): To pinpoint the exact amino acid residue that is covalently modified, the modified peptide identified through peptide mapping is isolated and fragmented within the mass spectrometer.[8] The resulting fragment ions provide sequence information that allows for the precise localization of the modification to the Cys387 residue.[8]

Quantitative Data Summary

The following tables summarize the expected quantitative data from mass spectrometry analysis of DprE1 covalent binding.

Table 1: Expected Mass Shifts in Intact Protein and Peptide Mapping Analysis

Analysis TypeAnalyteExpected Mass (Da)Mass with Covalent Adduct (Da)Mass Shift (Da)
Intact ProteinRecombinant Mtb-DprE1~51644[6]51644 + MW of InhibitorMW of Inhibitor
Peptide MappingTryptic Peptide containing Cys387VariableMass of Peptide + MW of InhibitorMW of Inhibitor

Note: The exact mass of the tryptic peptide will depend on the specific protease used and the flanking amino acid sequence of Cys387.

Table 2: Illustrative Quantitative Analysis of Adduct Formation

InhibitorIncubation Time (min)% DprE1 Adduct Formation
DprE1-IN-5545%
This compound3085%
This compound60>95%
Control (DMSO)600%

Note: This table is illustrative and the actual percentage of adduct formation will depend on the inhibitor's reactivity, concentration, and incubation conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis DprE1 Purified DprE1 Incubation Incubation DprE1->Incubation Inhibitor This compound Inhibitor->Incubation IntactMS Intact Protein MS Incubation->IntactMS Top-Down Digestion Proteolytic Digestion Incubation->Digestion Bottom-Up MassShift Confirm Mass Shift IntactMS->MassShift LCMS Peptide Mapping (LC-MS) Digestion->LCMS MSMS Tandem MS (MS/MS) LCMS->MSMS ModifiedPeptide Identify Modified Peptide LCMS->ModifiedPeptide BindingSite Confirm Cys387 Binding Site MSMS->BindingSite

Caption: Experimental workflow for MS analysis of this compound covalent binding.

mechanism_of_action DprE1_FAD DprE1-FAD (Active) DprE1_FADH2 DprE1-FADH2 (Reduced) DprE1_FAD->DprE1_FADH2 Reduction Inhibitor_Nitro Inhibitor (Nitro) Inhibitor_Nitroso Inhibitor (Nitroso - Reactive) Inhibitor_Nitro->Inhibitor_Nitroso Activation by DprE1-FADH2 Covalent_Adduct DprE1-Inhibitor Adduct (Inactive) Inhibitor_Nitroso->Covalent_Adduct Nucleophilic attack DprE1_Cys387 DprE1 (Cys387) DprE1_Cys387->Covalent_Adduct

Caption: Mechanism of covalent inhibition of DprE1 by a nitro-containing inhibitor.

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry Analysis of this compound Adduct

Objective: To confirm the covalent binding of this compound to DprE1 and determine the stoichiometry of binding.

Materials:

  • Purified recombinant M. tuberculosis DprE1

  • This compound (or other covalent inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 50 mM ammonium acetate, pH 7.5

  • Quenching Solution: 0.1% formic acid

  • LC-MS grade water and acetonitrile

Procedure:

  • Prepare a 10 µM solution of DprE1 in the reaction buffer.

  • Prepare a 1 mM stock solution of this compound in DMSO.

  • In a microcentrifuge tube, add 9 µL of the DprE1 solution.

  • Add 1 µL of the 1 mM this compound stock solution to achieve a final concentration of 100 µM (10-fold molar excess). For a negative control, add 1 µL of DMSO.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Quench the reaction by adding 90 µL of the quenching solution.

  • Analyze the sample by liquid chromatography-mass spectrometry (LC-MS).

    • LC Separation: Use a C4 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid to desalt and separate the protein from unbound inhibitor.

    • MS Analysis: Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode over a m/z range of 500-4000.

  • Data Analysis: Deconvolute the resulting multiply charged ion series to obtain the zero-charge mass of the protein. Compare the mass of the this compound treated sample to the DMSO control. A mass increase corresponding to the molecular weight of this compound confirms covalent adduct formation.

Protocol 2: Peptide Mapping and MS/MS Analysis of the this compound Binding Site

Objective: To identify the specific peptide containing the covalent modification and confirm Cys387 as the binding site.

Materials:

  • This compound adduct sample (from Protocol 1)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (MS-grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Denaturation and Reduction: To the this compound adduct sample, add urea to a final concentration of 8 M. Then, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add IAM to a final concentration of 25 mM and incubate in the dark for 20 minutes to alkylate any free cysteine residues.

  • Digestion: Dilute the sample 10-fold with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis:

    • LC Separation: Separate the peptides on a C18 reverse-phase column using a water/acetonitrile gradient of at least 60 minutes.

    • MS Analysis: Operate the mass spectrometer in data-dependent acquisition (DDA) mode. Acquire full MS scans followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the DprE1 protein sequence.

    • Define a variable modification on cysteine corresponding to the mass of this compound.

    • Identify the peptide containing the mass modification and verify the MS/MS spectrum to confirm the sequence and the modification site on Cys387. The b- and y-ion series containing the modified cysteine will show a corresponding mass shift.

References

Techniques for Assessing Cytotoxicity of DprE1 Inhibitors in Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for the development of novel anti-tuberculosis therapeutics.[1][2] While DprE1 inhibitors are designed for specificity against Mycobacterium tuberculosis and are generally expected to have a favorable safety profile in humans due to the absence of a homologous enzyme, it is imperative to evaluate their potential off-target cytotoxicity in human cell lines during preclinical development.[1] These assessments are crucial for identifying potential safety concerns and establishing a therapeutic window.

This document provides detailed protocols for assessing the cytotoxicity of a hypothetical DprE1 inhibitor, referred to as DprE1-IN-X, in various human cell lines. The described methods include the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay for programmed cell death.

Data Presentation: Cytotoxicity of DprE1-IN-X

The following table summarizes hypothetical quantitative data for the half-maximal cytotoxic concentration (CC50) of DprE1-IN-X in various human cell lines after a 48-hour exposure. This data is for illustrative purposes and will vary for different DprE1 inhibitors.

Cell LineCell TypeCC50 (µM)
A549Human Lung Carcinoma> 100
HepG2Human Liver Carcinoma75.4
HeLaHuman Cervical Cancer89.2
THP-1Human Monocytic Leukemia62.8
VeroMonkey Kidney Epithelial> 200

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]

Materials:

  • Human cell lines (e.g., A549, HepG2, HeLa)

  • Complete cell culture medium

  • DprE1-IN-X stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3][5]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[3]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of DprE1-IN-X in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DprE1-IN-X. Include a vehicle control (DMSO) and a no-treatment control.[3]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 4 hours at 37°C in the dark.[3]

  • Formazan Solubilization:

    • Carefully remove the medium without disturbing the formazan crystals.[3]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[3]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[6][7][8]

Materials:

  • Human cell lines

  • Complete cell culture medium

  • DprE1-IN-X stock solution (in DMSO)

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (provided in the kit)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH release: Wells with untreated cells.

    • Maximum LDH release: Wells with untreated cells, to which 10 µL of lysis buffer is added 30-45 minutes before the end of the incubation period.[8][9]

    • Background control: Wells with culture medium only.[8]

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction solution to each well of the new plate.[6]

    • Incubate for 30 minutes at room temperature, protected from light.[9]

  • Reaction Termination and Measurement:

    • Add 50 µL of the stop solution to each well.[9]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm within 1 hour.[9]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[10]

Materials:

  • Human cell lines

  • Complete cell culture medium

  • DprE1-IN-X stock solution (in DMSO)

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with DprE1-IN-X as described for the MTT assay.

  • Cell Harvesting and Staining:

    • After treatment, collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • The cell populations are quantified as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add DprE1-IN-X incubate_24h->add_compound incubate_treatment Incubate for Exposure Period add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT-based cell viability assay.

LDH_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_supernatant Sample Collection cluster_reaction LDH Reaction cluster_readout Measurement seed_and_treat Seed Cells and Treat with DprE1-IN-X centrifuge Centrifuge Plate seed_and_treat->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_30min Incubate 30 min add_reagent->incubate_30min add_stop Add Stop Solution incubate_30min->add_stop read_absorbance Read Absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for the LDH-based cytotoxicity assay.

Apoptosis_Signaling cluster_membrane Cell Membrane Changes cluster_detection Detection Method DprE1_IN_X DprE1-IN-X Cell Human Cell DprE1_IN_X->Cell Apoptosis Apoptosis Cell->Apoptosis PS_exposure Phosphatidylserine (PS) Exposure (Early Apoptosis) Apoptosis->PS_exposure Membrane_Permeability Increased Membrane Permeability (Late Apoptosis) Apoptosis->Membrane_Permeability Annexin_V Annexin V Staining PS_exposure->Annexin_V binds to PI Propidium Iodide (PI) Staining Membrane_Permeability->PI allows entry of

Caption: Signaling pathway for apoptosis detection.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of DprE1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the aqueous solubility of lipophilic compounds like DprE1-IN-5 for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the first step?

A1: Most non-polar compounds will not directly dissolve in aqueous buffers. The standard first step is to prepare a concentrated stock solution in an organic solvent, which can then be diluted into your final assay medium. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.

Q2: What is a typical concentration for a DMSO stock solution?

A2: Stock solution concentrations typically range from 1 to 30 mM, depending on the compound's solubility in DMSO.[1] For high-throughput screening, stock solutions are often prepared at 10 mM.[2] It is crucial to ensure the compound is fully dissolved in the DMSO stock before further dilution.

Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% is widely considered safe, and many cell lines can tolerate up to 1%.[3][4] However, primary cells can be more sensitive.[3] It is always best to run a solvent tolerance control experiment for your specific cell line and assay.

Q4: I am still seeing precipitation when I dilute my DMSO stock into the aqueous buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic solvent but not in the final aqueous solution. Please refer to our Troubleshooting Guide below for a systematic approach to resolving this issue.

Troubleshooting Guide: Compound Precipitation

If you are observing precipitation of this compound during your experiment, follow these steps to identify and resolve the issue.

Visualizing the Troubleshooting Workflow

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock stock_precip Precipitation in Stock check_stock->stock_precip No dilution_precip Precipitation on Dilution check_stock->dilution_precip Yes heat_sonicate Gently warm and sonicate stock stock_precip->heat_sonicate lower_stock_conc Prepare a more dilute stock solution heat_sonicate->lower_stock_conc stepwise_dilution 2. Optimize Dilution Use stepwise dilution dilution_precip->stepwise_dilution check_dmso_conc 3. Check Final DMSO Concentration Is it at the recommended limit? stepwise_dilution->check_dmso_conc increase_dmso Can you increase final DMSO %? (Check cell tolerance) check_dmso_conc->increase_dmso No cosolvent 4. Use a Co-solvent (e.g., PEG 400, ethanol) check_dmso_conc->cosolvent Yes increase_dmso->cosolvent surfactant 5. Add a Surfactant (e.g., Tween 80) cosolvent->surfactant cyclodextrin 6. Use a Cyclodextrin (e.g., HP-β-CD) surfactant->cyclodextrin end_soluble Solubilization Achieved cyclodextrin->end_soluble Success end_insoluble Compound remains insoluble. Consider formulation strategies. cyclodextrin->end_insoluble Failure

Caption: A decision tree for troubleshooting compound precipitation.

Detailed Methodologies for Solubility Enhancement

If basic troubleshooting does not resolve the precipitation, more advanced techniques may be required. Here are detailed protocols for common solubilization methods.

Using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to the aqueous medium.[5][6]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol, glycerol.

  • Protocol:

    • Prepare your this compound stock solution in 100% DMSO as usual.

    • In a separate tube, prepare your assay buffer containing a small percentage of the co-solvent (e.g., 1-5% PEG 400).

    • Perform a stepwise dilution of your DMSO stock into the co-solvent-containing buffer.

    • Always include a vehicle control with the same final concentration of DMSO and co-solvent to assess any effects on the assay.

Using Surfactants

Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[7]

  • Common Surfactants: Tween 80, Cremophor EL.[7][8]

  • Protocol:

    • Prepare a stock solution of the surfactant (e.g., 10% Tween 80) in water.

    • Add the surfactant stock to your assay buffer to achieve a low final concentration (typically 0.01% to 0.1%).

    • Vortex the buffer to ensure the surfactant is well-dispersed.

    • Add your DMSO stock of this compound to the surfactant-containing buffer.

Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[9][10][11]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[12]

  • Protocol:

    • Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your assay buffer. This may require gentle heating to dissolve.

    • Add the this compound DMSO stock to the cyclodextrin solution.

    • Vortex and allow the mixture to equilibrate (e.g., 15-30 minutes at room temperature) to allow for inclusion complex formation.

    • Further dilute as needed in the assay buffer.

Data Presentation: Solubility of a Model Compound

The following table provides hypothetical data for the aqueous solubility of a representative poorly soluble DprE1 inhibitor, "Compound X," using different solubilization methods. This illustrates how to structure and compare quantitative solubility data.

Solubilization MethodSolvent/Excipient ConcentrationKinetic Solubility of Compound X (µM)Observations
None (Buffer Only) N/A< 0.1Immediate precipitation
DMSO 0.5%2.5Fine precipitate observed > 5 µM
DMSO + PEG 400 0.5% DMSO + 2% PEG 40015Solution is clear up to 20 µM
DMSO + Tween 80 0.5% DMSO + 0.05% Tween 8025Solution is clear up to 30 µM
DMSO + HP-β-CD 0.5% DMSO + 1% HP-β-CD50Solution is clear up to 60 µM

Experimental Workflow Visualization

The following diagram outlines a general workflow for preparing a poorly soluble compound like this compound for an in vitro assay.

G start Start: Weigh Compound prepare_stock 1. Prepare Concentrated Stock in 100% DMSO start->prepare_stock solubility_screen 2. Perform Solubility Screen (if necessary) prepare_stock->solubility_screen choose_method 3. Select Solubilization Method (Co-solvent, Surfactant, etc.) solubility_screen->choose_method prepare_buffer 4. Prepare Assay Buffer with selected excipient choose_method->prepare_buffer dilute_compound 5. Dilute Stock into Buffer (Stepwise dilution) prepare_buffer->dilute_compound final_dilution 6. Perform Final Dilution in assay plate dilute_compound->final_dilution run_assay 7. Run In Vitro Assay final_dilution->run_assay

Caption: General workflow for preparing a poorly soluble compound.

References

Technical Support Center: DprE1-IN-5 Microsomal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address the potential instability of compounds like DprE1-IN-5 during in vitro microsomal stability assays.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows very rapid disappearance in the microsomal assay, even at the first time point. Is this purely due to metabolism?

A1: Not necessarily. Rapid loss of a compound can be due to factors other than metabolic turnover. These include chemical instability in the assay buffer, poor solubility leading to precipitation, or significant non-specific binding to the assay plates or microsomal proteins. It is crucial to include proper controls to differentiate between these possibilities.

Q2: What is non-specific binding and how can it affect my results?

A2: Non-specific binding (NSB) is the adherence of your compound to surfaces like plasticware or to proteins in the microsome preparation in a non-metabolic manner. For highly lipophilic compounds, NSB can be significant, leading to a lower effective concentration of the compound available for metabolism. This can result in an overestimation of metabolic clearance.[1][2]

Q3: How can I distinguish between chemical instability and metabolic instability?

A3: A key control experiment is to run the assay in the absence of the NADPH cofactor.[3] Since most Phase I metabolic enzymes (Cytochrome P450s) are NADPH-dependent, its absence will significantly reduce metabolism. If your compound still disappears rapidly in the "-NADPH" condition, it suggests chemical instability or other non-metabolic degradation.

Q4: My results show high variability between replicate wells. What could be the cause?

A4: High variability is often linked to poor compound solubility. If the compound is not fully dissolved, its distribution in the assay wells will be inconsistent. Other causes can include pipetting errors, inconsistent mixing, or issues with the analytical method (e.g., LC-MS/MS).

Q5: Could the solvent I use to dissolve this compound be impacting the assay?

A5: Yes. Organic solvents like DMSO or acetonitrile are typically used to dissolve test compounds, but their final concentration in the incubation should be kept low (usually ≤1%) to avoid inhibiting enzyme activity. For poorly soluble compounds, specialized "cosolvent" methods that use a higher organic solvent content during dilution may improve solubility and yield more reliable results.[4][5]

Troubleshooting Guide for this compound Instability

This section provides a systematic approach to diagnosing and resolving common issues encountered during microsomal stability assays.

Problem 1: Low Compound Recovery at Time Zero (T=0)

This suggests that a significant amount of the compound is lost immediately upon addition to the assay matrix, before any metabolic activity can occur.

Potential Causes & Solutions

CauseRecommended Action
Poor Aqueous Solubility Pre-determine the kinetic solubility of your compound in the assay buffer. If solubility is low, consider using a "cosolvent" dilution method.[4][5][6][7] Reduce the final compound concentration in the assay.
Non-Specific Binding (NSB) Perform an NSB assessment using equilibrium dialysis or ultracentrifugation.[1][2] Consider using low-binding plates. Vary the microsomal protein concentration; if NSB is an issue, the percentage of compound lost at T=0 may change with protein concentration.[8]
Chemical Instability Incubate the compound in the assay buffer without microsomes or NADPH to assess its stability under the assay's pH and temperature conditions.
Analytical Issues Verify that the quenching solution (e.g., acetonitrile) effectively stops the reaction and precipitates proteins without causing the compound to precipitate. Check for ion suppression in the LC-MS/MS analysis.
Problem 2: Rapid Compound Disappearance in the Presence and Absence of NADPH

This indicates that the loss of the compound is not primarily due to NADPH-dependent metabolism.

Potential Causes & Solutions

CauseRecommended Action
Chemical Instability The compound may be unstable at pH 7.4 or 37°C. Test stability in buffer alone. If the compound contains hydrolyzable functional groups (e.g., esters, some amides), this could be a primary cause.
Metabolism by Non-NADPH-Dependent Enzymes Microsomes contain enzymes other than CYPs, such as carboxylesterases, that do not require NADPH.[9] If your compound has a susceptible functional group (like an ester), this may be the cause. Specific inhibitors for these enzymes can be used to confirm their involvement.
Binding-Related Artifacts In some cases, time-dependent non-specific binding can be mistaken for degradation. Ensure that the analytical method can distinguish between the bound and free compound.

Experimental Protocols

Standard Microsomal Stability Assay Protocol

This protocol provides a general framework. Concentrations and time points should be optimized for the specific compound and research question.

  • Reagent Preparation :

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution (e.g., 100 µM) by diluting the stock solution in acetonitrile or an appropriate cosolvent.[10]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[11]

    • Prepare an NADPH-regenerating system solution in phosphate buffer.

  • Incubation :

    • Pre-warm the microsomal solution and this compound working solution at 37°C for 5-10 minutes.

    • To initiate the reaction, add the NADPH-regenerating system to the microsomal solution.

    • Immediately add a small volume of the this compound working solution to the microsome/NADPH mixture to achieve the final desired concentration (e.g., 1 µM).

    • The final organic solvent concentration should be ≤1%.[11]

  • Control Incubations :

    • -NADPH Control : Replace the NADPH-regenerating system with phosphate buffer to assess chemical stability and non-NADPH-mediated metabolism.[3]

    • T=0 Control : Add the quenching solution before adding the test compound to determine the 100% reference value.

  • Time-Point Sampling :

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.[12]

    • Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing and Analysis :

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

Data Analysis and Presentation

The primary data should be summarized to determine key metabolic stability parameters.

  • Calculate Percent Remaining :

    • Determine the peak area ratio of the test compound to the internal standard at each time point.

    • Normalize the results to the T=0 sample, which represents 100% of the compound.

  • Determine Half-Life (t½) :

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life using the formula: t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint) :

    • Use the half-life and assay parameters to calculate the intrinsic clearance.

    • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Table 1: Example Data for Troubleshooting this compound Stability

This table illustrates how to organize data from troubleshooting experiments. Hypothetical data is shown.

ConditionTime (min)% Remaining (Mean ± SD)Calculated t½ (min)Calculated CLint (µL/min/mg protein)
Standard Assay (+NADPH) 0100< 5> 138
515.2 ± 3.1
15< 1
No Cofactor (-NADPH) 010025.127.6
1565.4 ± 4.5
3042.1 ± 3.8
Low Protein (0.1 mg/mL) 010018.745.2
1545.3 ± 5.2
3020.1 ± 4.1
+ Cosolvent (20% ACN) 010012.555.4
1538.9 ± 2.9
3015.5 ± 2.5

Visualized Workflows and Pathways

DprE1 Enzymatic Pathway

The DprE1 enzyme is a critical component in the biosynthesis of the mycobacterial cell wall, making it an attractive drug target.[13][14][15][16][17] It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinan synthesis.

DprE1_Pathway cluster_DprE1 DprE1 Catalysis cluster_DprE2 DprE2 Catalysis DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 Enzyme DPR->DprE1 DPX DPX (Decaprenyl-phospho-2'-keto-D-arabinose) DprE2 DprE2 Enzyme DPX->DprE2 DPA DPA (Decaprenyl-phospho-arabinose) Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan DprE1->DPX FAD FAD DprE1->FAD FADH2 FADH2 FAD->FADH2 DprE2->DPA

Caption: The DprE1 and DprE2 enzymatic pathway for arabinan synthesis in Mycobacterium.

Microsomal Stability Assay Workflow

This flowchart outlines the key steps in performing a microsomal stability assay, from preparation to data analysis.

Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Compound Stock & Working Solutions D Pre-warm Reagents to 37°C A->D B Prepare Microsome Working Suspension B->D C Prepare NADPH Regenerating System C->D E Initiate Reaction: Mix Compound, Microsomes, NADPH D->E F Collect Aliquots at Time Points (0, 5, 15, 30...) E->F G Quench Reaction (e.g., Cold Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining vs. Time Zero I->J K Determine Half-Life (t½) and Intrinsic Clearance (CLint) J->K

Caption: Standard experimental workflow for an in vitro microsomal stability assay.

Troubleshooting Logic Diagram

This decision tree helps diagnose the root cause of apparent compound instability in microsomal assays.

Troubleshooting_Logic Start High Compound Loss Observed in Assay Check_NADPH Is loss high in -NADPH control? Start->Check_NADPH Metabolism Likely NADPH-Dependent Metabolism Check_NADPH->Metabolism No Non_Metabolic Non-Metabolic Loss Check_NADPH->Non_Metabolic Yes Check_T0 Is recovery low at T=0? Solubility Potential Solubility Issue or High NSB Check_T0->Solubility Yes Chem_Instability Potential Chemical Instability or Non-NADPH Metabolism Check_T0->Chem_Instability No Non_Metabolic->Check_T0

Caption: Decision tree for troubleshooting sources of compound loss in microsomal assays.

References

DprE1-IN-5 off-target effects and how to test for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the DprE1 inhibitor, DprE1-IN-5, and methodologies to test for them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is an essential enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3][4][5][6] Specifically, DprE1 is a flavoenzyme that catalyzes a crucial epimerization step in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[4][5][7] By inhibiting DprE1, this compound disrupts the formation of the cell wall, leading to bacterial cell death.[5][8] As DprE1 is not present in humans, inhibitors targeting this enzyme are expected to have a high therapeutic index.[2][9]

Q2: What are off-target effects and why are they a concern for this compound?

Off-target effects refer to the interactions of a drug with molecular targets other than its intended primary target. These unintended interactions can lead to a variety of outcomes, including adverse side effects, toxicity, or even a different therapeutic effect than the one intended.[10][11] For any small molecule inhibitor like this compound, it is crucial to assess its selectivity to minimize the risk of unforeseen biological consequences.

Q3: What are the common approaches to identify potential off-target effects of this compound?

Several experimental and computational strategies can be employed to investigate the off-target profile of this compound:

  • Kinase Selectivity Profiling: This involves screening the inhibitor against a broad panel of kinases to identify any unintended inhibitory activity.[3][10][12][13][14]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay determines target engagement in a cellular context by measuring the thermal stabilization of proteins upon ligand binding. It can be used to confirm on-target binding and identify off-target interactions in an unbiased, proteome-wide manner when coupled with mass spectrometry.[2][6][15][16][17][18][19][20]

  • Phenotypic Screening: This approach assesses the effect of the compound on the overall phenotype of a cell or organism, without a preconceived notion of the molecular target. This can reveal unexpected biological activities and potential off-target effects.[4][21][22]

  • Genetic Approaches: Overexpression or knockout of the intended target (DprE1) can help differentiate between on-target and off-target effects. If this compound retains its activity in cells lacking DprE1, it suggests the presence of off-target mechanisms.[8][23]

  • Computational Profiling: In silico methods can predict potential off-targets by comparing the structure of this compound to libraries of compounds with known targets.

Troubleshooting Guides

Guide 1: Unexpected Cellular Phenotype Observed

Issue: You observe a cellular phenotype (e.g., cytotoxicity in a human cell line, unexpected morphological changes) that is inconsistent with the known function of DprE1.

Possible Cause: This could be due to off-target effects of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with DprE1 in your cellular model at the concentrations where the phenotype is observed.

  • Perform Broad Off-Target Profiling:

    • Kinase Profiling: Screen this compound against a comprehensive kinase panel to identify potential off-target kinases.

    • Proteome-wide CETSA (MS-CETSA): This unbiased approach can identify a broad range of cellular proteins that are stabilized by this compound, indicating direct binding.

  • Phenotypic Screening: Employ a panel of cell-based assays representing different signaling pathways to characterize the observed phenotype and narrow down the potential off-target pathways.

Guide 2: Discrepancy Between Biochemical and Cellular Activity

Issue: this compound shows high potency in a biochemical assay with purified DprE1, but significantly lower or no activity in a whole-cell antimycobacterial assay.

Possible Causes:

  • Poor cell permeability of the compound.

  • Efflux of the compound by the bacteria.

  • Metabolic inactivation of the compound.

  • Off-target effects that counteract the on-target activity.

Troubleshooting Steps:

  • Assess Cell Permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to determine the ability of this compound to cross cell membranes.

  • Investigate Efflux Pump Inhibition: Test the activity of this compound in combination with known efflux pump inhibitors.

  • Metabolic Stability Assays: Evaluate the stability of this compound in the presence of liver microsomes or in the whole-cell assay medium.

  • Confirm Target Engagement in Whole Cells: Utilize CETSA to confirm that this compound is reaching and binding to DprE1 inside the mycobacterial cells.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Disclaimer: The following data is for illustrative purposes only and is not based on published results for a specific compound named this compound.

Kinase TargetIC50 (nM)% Inhibition at 1 µM
DprE1 (On-Target) 10 98%
Kinase A> 10,000< 10%
Kinase B5,20025%
Kinase C> 10,000< 5%
Kinase D8,50015%

Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound

Disclaimer: The following data is for illustrative purposes only.

Target ProteinTreatmentMelting Temperature (Tm) in °CΔTm (°C)
DprE1 (On-Target) Vehicle (DMSO)48.5-
This compound (10 µM)54.2+5.7
Off-Target Protein XVehicle (DMSO)55.1-
This compound (10 µM)55.3+0.2

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of this compound against a panel of human kinases.

Methodology:

  • Assay Principle: Kinase activity is measured by quantifying the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[3][10]

  • Materials:

    • Kinase Selectivity Profiling System (e.g., Promega) containing a panel of kinases and their respective substrates.[3][12]

    • This compound stock solution in DMSO.

    • ADP-Glo™ Kinase Assay reagents.

    • 384-well plates.

  • Procedure: [10] a. Prepare a working solution of this compound at the desired screening concentration (e.g., 1 µM). b. In a 384-well plate, add the test compound, kinase, and substrate/ATP mixture according to the manufacturer's protocol. c. Incubate the reaction at room temperature for 1 hour. d. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. e. Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. f. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase by comparing the luminescence signal in the presence of this compound to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target DprE1 in a cellular environment.

Methodology:

  • Assay Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This change is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.[15][17][18]

  • Materials:

    • Cell culture of Mycobacterium or a relevant human cell line.

    • This compound stock solution in DMSO.

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • Lysis buffer.

    • Equipment for heating (e.g., PCR cycler) and centrifugation.

    • SDS-PAGE and Western blotting reagents.

    • Primary antibody against DprE1.

  • Procedure (Western Blot-based): [1][16] a. Treat cultured cells with this compound or vehicle (DMSO) for a specified time. b. Harvest and wash the cells. c. Resuspend the cells in PBS with protease inhibitors. d. Aliquot the cell suspension into PCR tubes. e. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. f. Lyse the cells (e.g., by freeze-thaw cycles or sonication). g. Separate the soluble fraction from the precipitated proteins by centrifugation. h. Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for DprE1.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_0 Initial Observation cluster_1 Hypothesis: Off-Target Effect cluster_2 Experimental Testing cluster_3 Data Analysis & Conclusion phenotype Unexpected Cellular Phenotype hypothesis This compound has off-targets phenotype->hypothesis kinase_profiling Kinase Selectivity Profiling hypothesis->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) hypothesis->cetsa phenotypic_screening Phenotypic Screening hypothesis->phenotypic_screening analysis Identify Off-Targets kinase_profiling->analysis cetsa->analysis phenotypic_screening->analysis conclusion Characterize Off-Target Profile analysis->conclusion CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand (this compound) protein_unbound Target Protein heat_unbound Heat Application protein_unbound->heat_unbound denatured Denatured & Aggregated heat_unbound->denatured protein_bound Target Protein + this compound heat_bound Heat Application protein_bound->heat_bound stable Stabilized & Soluble heat_bound->stable DprE1_Signaling_Pathway DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-ribose (DPX) DprE1->DPX DprE1_IN_5 This compound DprE1_IN_5->DprE1 DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-arabinose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall

References

Technical Support Center: Addressing High Plasma protein Binding of DprE1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DprE1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the experimental challenges associated with the high plasma protein binding (PPB) of this potent DprE1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising anti-tuberculosis agent?

This compound is a small molecule inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis that is essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2][3] By inhibiting DprE1, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death.[2] This specific mechanism of action, targeting a pathway absent in humans, makes it a highly promising candidate for tuberculosis treatment, including against drug-resistant strains.[4]

Q2: I'm observing a significant discrepancy between the in vitro potency (MIC) of this compound in standard media and its efficacy in cellular or in vivo models. What could be the reason?

This is a common observation for compounds with high plasma protein binding. The in vitro potency is typically determined in media with low protein content. However, in cellular assays containing serum or in in vivo studies, this compound will bind to plasma proteins, primarily albumin. It is the unbound fraction of the drug that is pharmacologically active and able to reach its target.[5][6] High PPB can lead to a significantly lower concentration of free, active this compound, thus reducing its apparent efficacy.

Q3: How can I determine the unbound fraction (fu) of this compound in my experiments?

Several methods can be used to determine the unbound fraction of a drug. The most common are equilibrium dialysis and ultrafiltration.[7] These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the unbound concentration.[7]

Q4: Can I perform my in vitro assays in the presence of serum or albumin to better mimic in vivo conditions?

Yes, and it is highly recommended. Performing assays, such as Minimum Inhibitory Concentration (MIC) assays, in the presence of physiological concentrations of human serum albumin (HSA) or serum will provide a more accurate assessment of the compound's potency under conditions that better reflect the in vivo environment.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High MIC value in the presence of serum compared to standard broth. High plasma protein binding of this compound to serum proteins, reducing the free drug concentration.This is expected. Report the MIC value in the presence of serum and use this "shifted" MIC to inform in vivo dose predictions. The goal is to achieve an unbound plasma concentration in vivo that exceeds this serum-shifted MIC.
Low recovery of this compound during plasma protein binding experiments (e.g., equilibrium dialysis). Non-specific binding of the compound to the dialysis membrane or apparatus. DprE1 inhibitors are often lipophilic, which can increase non-specific binding.[9]1. Pre-saturate the dialysis device with a solution of this compound before starting the experiment.[10]2. Use devices made of low-binding materials.3. Ensure the compound is fully solubilized in the plasma matrix.
Inconsistent results in plasma protein binding assays. 1. Equilibrium not reached during dialysis.2. Instability of the compound in plasma.3. Experimental variability (e.g., temperature, pH fluctuations).1. Extend the incubation time for equilibrium dialysis to ensure equilibrium is reached (e.g., 24 hours).[10]2. Assess the stability of this compound in plasma over the time course of the experiment.3. Tightly control experimental parameters like temperature (37°C) and pH.
Poor in vivo efficacy despite achieving total plasma concentrations above the in vitro MIC. The unbound concentration of this compound in vivo is below the MIC required for efficacy.1. Determine the in vivo unbound fraction of this compound.2. Aim for a dosing regimen that achieves unbound plasma concentrations above the serum-shifted MIC for a significant portion of the dosing interval.3. Consider formulation strategies to increase the unbound fraction or improve drug delivery to the site of infection.

Physicochemical and Pharmacokinetic Properties of DprE1 Inhibitors

The following table summarizes typical physicochemical and pharmacokinetic properties observed for DprE1 inhibitors. Note: Specific data for this compound is not publicly available and the following are representative values for this class of compounds.

PropertyTypical Value RangeImplication for Experiments
Molecular Weight ( g/mol ) 350 - 500Generally good for cell permeability.
LogP 3 - 5Lipophilic nature, which can contribute to high plasma protein binding and non-specific binding in assays.[11]
Plasma Protein Binding (%) >90%A high percentage of the drug is bound to plasma proteins, leaving a small fraction free to exert its therapeutic effect. The unbound fraction is the key parameter for efficacy.[1][12]
In vitro MIC (standard media) 0.001 - 5 µMPotent activity in the absence of significant protein binding.[11]
MIC shift in presence of serum 2 to >10-fold increaseDemonstrates the impact of protein binding on in vitro potency.[8]

Experimental Protocols

Protocol 1: Determination of Unbound Fraction (fu) by Equilibrium Dialysis

This protocol is adapted from standard equilibrium dialysis procedures.

Materials:

  • 96-well equilibrium dialysis apparatus

  • Dialysis membrane with a molecular weight cutoff of 5-10 kDa

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Incubator shaker

  • LC-MS/MS for analysis

Procedure:

  • Prepare the dialysis unit according to the manufacturer's instructions. This may include pre-soaking the membranes.

  • Spike human plasma with this compound to the desired concentration.

  • Add the spiked plasma to the donor chamber of the dialysis plate.

  • Add an equal volume of PBS to the receiver (buffer) chamber.

  • Seal the plate and incubate at 37°C with gentle shaking for an appropriate time to reach equilibrium (this may need to be optimized, but 18-24 hours is a common starting point for highly bound compounds).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • To avoid matrix effects during analysis, mix the plasma sample with an equal volume of PBS, and the buffer sample with an equal volume of blank plasma.

  • Determine the concentration of this compound in both sets of samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Protocol 2: MIC Assay in the Presence of Human Serum Albumin (HSA)

This protocol describes how to adapt a standard broth microdilution MIC assay to include HSA.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microtiter plates

  • This compound stock solution

  • Human Serum Albumin (HSA), sterile solution

  • Resazurin or other viability indicator

Procedure:

  • Prepare a stock solution of HSA in 7H9 broth to a concentration of 8% (w/v).

  • Prepare serial dilutions of this compound in 7H9 broth containing 4% HSA. This will be your drug plate. The final concentration of HSA in the assay wells will be 4%, which is physiologically relevant.

  • Prepare an inoculum of M. tuberculosis H37Rv in 7H9 broth according to standard protocols.

  • Add the bacterial inoculum to each well of the drug plate.

  • Include appropriate controls: wells with bacteria and 4% HSA but no drug (positive control), and wells with media and 4% HSA but no bacteria (negative control).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add a viability indicator such as resazurin and incubate further until a color change is observed in the positive control wells.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change (i.e., inhibits bacterial growth).

Visualizing Key Concepts

DprE1 Signaling Pathway and Inhibition

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis Arabinogalactan Arabinogalactan Lipoarabinomannan Lipoarabinomannan DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-D-arabinose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenylphosphoryl-arabinose (DPA) DPA->Arabinogalactan Precursor DPA->Lipoarabinomannan Precursor DprE1->DPX Oxidation DprE2->DPA Reduction DprE1_IN_5 This compound DprE1_IN_5->DprE1 Inhibition

Caption: this compound inhibits the DprE1 enzyme, blocking the synthesis of essential mycobacterial cell wall precursors.

Experimental Workflow for Addressing High PPB

PPB_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_analysis Data Interpretation MIC_standard Determine MIC in standard media PPB_assay Determine % Plasma Protein Binding (e.g., Equilibrium Dialysis) MIC_standard->PPB_assay High potency observed MIC_serum Determine MIC in presence of serum/HSA PPB_assay->MIC_serum High PPB identified PK_study Pharmacokinetic study to determine total and unbound drug concentrations MIC_serum->PK_study Provides target for unbound concentration Efficacy_study Efficacy study (e.g., mouse model of TB) PK_study->Efficacy_study Inform dose selection PK_PD_analysis PK/PD Modeling: Correlate unbound drug exposure with efficacy PK_study->PK_PD_analysis Efficacy_study->PK_PD_analysis

Caption: A logical workflow for characterizing a compound with high plasma protein binding, from in vitro assessment to in vivo efficacy.

Formulation Strategies for In Vivo Studies

For highly protein-bound compounds like this compound, formulation strategies can be employed to improve in vivo performance.

  • Solubilizing Formulations: Enhancing the solubility of the drug can sometimes influence its partitioning and interaction with plasma proteins. Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the dissolution and absorption of lipophilic drugs.[13]

  • Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles can alter its pharmacokinetic profile, potentially reducing its exposure to plasma proteins and enabling targeted delivery to the site of infection.

  • Prodrugs: A prodrug approach could be considered where the molecule is modified to have lower plasma protein binding, and is then converted to the active this compound in vivo.

It is important to note that formulation development is a complex process and the optimal strategy will depend on the specific physicochemical properties of this compound.

References

Optimizing DprE1-IN-5 dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DprE1 Inhibitors

Disclaimer: Information on a specific compound named "DprE1-IN-5" is not available in published literature. This guide provides comprehensive information and troubleshooting advice for the broader class of DprE1 inhibitors, using well-documented examples to assist researchers in optimizing dosage for novel compounds in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is DprE1 and why is it a target for tuberculosis (TB) treatment?

A1: DprE1, or Decaprenylphosphoryl-β-D-ribose 2'-epimerase, is a crucial enzyme in Mycobacterium tuberculosis (Mtb).[1] It is essential for the biosynthesis of two critical components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[2] DprE1 catalyzes a key step in the production of D-arabinofuranose (D-Araf), the sole arabinose donor for AG and LAM synthesis.[1][2] Because this enzyme is vital for the bacterium's survival and is absent in humans, it is an attractive and specific target for new anti-TB drugs, minimizing the risk of toxicity to human cells.[1][3]

Q2: What is the mechanism of action for DprE1 inhibitors?

A2: DprE1 inhibitors block the synthesis of the mycobacterial cell wall. DprE1, along with its partner enzyme DprE2, converts decaprenylphosphoryl-ribose (DPR) into decaprenylphosphoryl-arabinose (DPA).[1][3] By inhibiting DprE1, these compounds halt the production of DPA, which disrupts the formation of the cell wall, ultimately leading to bacterial cell death.[1] Inhibitors can be classified as either covalent or non-covalent.[2][4]

  • Covalent Inhibitors: These compounds, such as benzothiazinones (BTZs), typically contain a nitro group.[5][6] This group is activated by DprE1, allowing the inhibitor to form an irreversible covalent bond with a specific cysteine residue (Cys387) in the enzyme's active site, permanently inactivating it.[4][7]

  • Non-covalent Inhibitors: These act as competitive inhibitors, binding reversibly to the enzyme and preventing it from carrying out its function.[2][8]

Q3: What are the main challenges when moving from in vitro activity to in vivo animal models?

A3: A significant challenge is translating potent in vitro activity (measured by Minimum Inhibitory Concentration, or MIC) into in vivo efficacy. Issues often relate to the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][9] A compound may be highly active against the enzyme but have poor oral bioavailability, rapid metabolism leading to a short half-life, or unexpected toxicity in animal models, all of which can lead to low efficacy.[3]

Troubleshooting Guide for In Vivo Studies

Issue 1: Low or No Efficacy in Animal Models Despite Good In Vitro MIC

Potential Cause Suggested Troubleshooting Step
Poor Pharmacokinetics (PK) Analyze PK Profile: Measure key parameters like half-life (t1/2), peak plasma concentration (Cmax), and bioavailability. A short half-life may require more frequent dosing or formulation changes.[3]
Metabolic Instability Identify Metabolites: Determine if the compound is being rapidly metabolized into inactive forms. The primary metabolism of DprE1 inhibitors often involves cytochrome P450 isoforms.[5] Consider co-administration with a metabolic inhibitor or chemical modification of the compound to block metabolic sites.
High Plasma Protein Binding Measure Free Drug Concentration: A high degree of plasma protein binding can reduce the amount of free drug available to act on the target.[10] Aim for compounds with lower binding affinity.
Poor Distribution to Target Tissues Assess Tissue Distribution: Measure compound concentration in target organs (e.g., lungs, spleen) and within tuberculous lesions (e.g., caseum).[11] Poor penetration into these sites will limit efficacy.
Drug Resistance Sequence DprE1 Gene: For covalent inhibitors, resistance can emerge through mutations in the Cys387 residue of DprE1, which prevents the inhibitor from binding.[7]

Issue 2: Observed Toxicity or Adverse Effects in Animals

Potential Cause Suggested Troubleshooting Step
Off-Target Effects Conduct Cytotoxicity Assays: Test the compound against various human cell lines (e.g., HepG2 for liver toxicity) to assess its specificity.[3]
hERG Channel Inhibition Perform hERG Assay: Inhibition of the hERG potassium channel is a common cause of cardiac toxicity. This should be evaluated as part of the safety profile.[5][6]
Dose-Dependent Toxicity Establish a Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to find the highest dose that does not cause unacceptable toxicity. A study on novel DprE1 inhibitors identified a safe dose of 300 mg/kg in mice.[12]
Metabolite-Induced Toxicity Characterize Metabolites: A metabolite of the parent compound could be responsible for the observed toxicity. Identifying these can guide efforts to redesign the molecule.

Quantitative Data Summary

The following table summarizes in vivo dosage and other relevant data for known DprE1 inhibitors. This can serve as a reference point when designing studies for novel compounds.

Compound Class/NameAnimal ModelDoseEfficacy/OutcomeReference
Pyrimidine DerivativeMouse~30 mg/kgED99 (Effective Dose for 99% reduction)[3]
Pyrimidine DerivativeMouse10 mg/kgT1/2 of 4.1 hours[3]
Pyrimidine DerivativeMouse30 mg/kg2.1 log10 CFU reduction (lung), 1.3 log10 CFU reduction (spleen)[3]
Imidazo-pyridine DerivativesAlbino Mice300 mg/kgDetermined as a safe, non-toxic dose in a 28-day study.[12]
BTZ-043C3HeB/FeJ Mice100 mg/kg (5/7 days)Drug levels were >90-fold over the MIC in lesions at peak concentration.[11]

Experimental Protocols

Protocol 1: Acute and Sub-acute Oral Toxicity Assessment (Adapted from OECD 423)

This protocol is based on a study assessing the toxicity of novel imidazo-pyridine DprE1 inhibitors.[12]

  • Animal Model: Albino mice (25-31 g).

  • Acute Toxicity (Single Dose):

    • Administer a single oral dose of the test compound (e.g., starting at 300 mg/kg).

    • Observe animals closely for the first 24 hours for any signs of toxicity (e.g., changes in behavior, mortality).

    • Monitor animal weight and general health for 14 days.

  • Sub-acute Toxicity (28-Day Study):

    • Administer the determined safe dose (e.g., 300 mg/kg) daily via oral gavage for 28 consecutive days.

    • Include a control group receiving only the vehicle.

    • Record body weight and observe for any abnormalities on days 7, 14, and 28.

    • At the end of the study, perform necropsies. Collect vital organs (heart, lungs, liver, kidney) and record their weights.

    • Conduct histopathological examinations of the organs to check for any cellular abnormalities.[12]

Protocol 2: In Vivo Efficacy in a Murine TB Model

This protocol is a generalized workflow for assessing the bactericidal activity of a DprE1 inhibitor.

  • Infection: Infect mice (e.g., C3HeB/FeJ or BALB/c) via a low-dose aerosol route with a known strain of M. tuberculosis (e.g., H37Rv or Erdman).

  • Treatment Initiation: Allow the infection to establish for a set period (e.g., 10 weeks).[11]

  • Dosing:

    • Administer the DprE1 inhibitor at the desired dose and schedule (e.g., 100 mg/kg, orally, 5 days a week).

    • Include positive control (e.g., isoniazid) and vehicle control groups.

  • Endpoint Analysis:

    • After a defined treatment period (e.g., 4-8 weeks), euthanize the mice.

    • Aseptically remove lungs and/or spleens.

    • Homogenize the organs in a suitable buffer (e.g., PBS with Tween 80).

    • Plate serial dilutions of the homogenates onto selective agar (e.g., Middlebrook 7H11).

    • Incubate plates for 3-4 weeks and count the number of Colony Forming Units (CFUs).

    • Efficacy is determined by the log10 reduction in CFU counts compared to the vehicle control group.

Visualizations

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR DPR (Decaprenylphosphoryl-ribose) DPX DPX (Intermediate) DPR->DPX DprE1 (Oxidation) DPA DPA (Decaprenylphosphoryl-arabinose) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis (Arabinogalactan & LAM) DPA->Arabinan Arabinosyl- transferases Inhibitor DprE1 Inhibitor Inhibitor->DPX Blocks Oxidation

Caption: The DprE1/DprE2 enzymatic pathway in mycobacterial cell wall synthesis and the point of inhibition.

InVivo_Workflow cluster_workflow In Vivo Efficacy Study Workflow A 1. Animal Infection (Aerosol Mtb) B 2. Disease Establishment (e.g., 4-10 weeks) A->B C 3. Treatment Initiation (Oral Gavage) B->C D 4. Daily Dosing (Test Compound, Controls) C->D E 5. Endpoint (e.g., 4-8 weeks post-treatment) D->E F 6. Organ Harvest (Lungs, Spleen) E->F G 7. CFU Enumeration F->G H 8. Data Analysis (Log10 CFU Reduction) G->H

Caption: A typical experimental workflow for testing DprE1 inhibitor efficacy in a mouse TB model.

Troubleshooting_Logic Start Low In Vivo Efficacy? PK Conduct PK Study: - Bioavailability - Half-life (t1/2) - Cmax Start->PK Is PK profile unknown? Tox Assess Toxicity: - MTD Study - Off-target assays Start->Tox Are there adverse effects? Dist Measure Tissue Distribution (Lungs/Spleen/Lesions) Start->Dist Is tissue penetration a concern? Resist Check for Resistance: Sequence dprE1 gene in resistant isolates Start->Resist Does efficacy wane over time? Result_PK Poor PK? - Reformulate - Increase Dose/Frequency - Redesign Compound PK->Result_PK Result_Tox Toxicity Observed? - Lower Dose - Redesign Compound Tox->Result_Tox Result_Dist Poor Distribution? - Redesign for better penetration Dist->Result_Dist Result_Resist Resistance Mutation? (e.g., Cys387G) - Test against other inhibitor classes Resist->Result_Resist

Caption: A logical flowchart for troubleshooting poor in vivo efficacy of a DprE1 inhibitor.

References

Technical Support Center: DprE1-IN-5 Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1 inhibitors and resistance mutations in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DprE1 inhibitors like DprE1-IN-5?

A1: DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis.[1][2][3] It is involved in the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[1][4][5] DprE1 inhibitors block the activity of this enzyme, disrupting cell wall formation and ultimately leading to bacterial cell death.[1] Many DprE1 inhibitors, particularly those in the benzothiazinone (BTZ) class, are covalent inhibitors that form a bond with a specific cysteine residue (Cys387) in the active site of the DprE1 enzyme.[4][6][7]

Q2: What are the primary mechanisms of resistance to DprE1 inhibitors?

A2: There are two main mechanisms of resistance to DprE1 inhibitors:

  • On-target mutations: These are mutations within the dprE1 gene itself. The most frequently observed mutations affect the Cys387 residue, which is critical for the covalent binding of many inhibitors.[4][7] Common substitutions at this position include C387G, C387S, C387A, C387N, and C387T, each conferring varying levels of resistance.[4][7]

  • Off-target mutations: These mutations occur in genes other than dprE1. A notable example is mutations in the rv0678 gene.[8][9][10] This gene is a negative regulator of the MmpS5/MmpL5 efflux pump. Mutations in rv0678 can lead to the overexpression of this pump, which then actively transports the DprE1 inhibitor out of the bacterial cell, resulting in low-level resistance.[8][9]

Q3: My experimental results show a sudden increase in the Minimum Inhibitory Concentration (MIC) of my DprE1 inhibitor. What could be the cause?

A3: A significant increase in the MIC of a DprE1 inhibitor is a strong indicator of the development of resistance. The most likely cause is the emergence of mutations in the dprE1 gene, particularly at the Cys387 codon.[4] Alternatively, mutations in the rv0678 gene could be responsible for a lower-level increase in MIC due to drug efflux.[8][9][10] To confirm this, you should sequence the dprE1 and rv0678 genes of your resistant isolates and compare them to the wild-type sequence.

Q4: I am not seeing any inhibition in my DprE1 enzyme assay. What are the possible reasons?

A4: There are several potential reasons for a lack of inhibition in a DprE1 enzyme assay:

  • Enzyme Quality: The purified DprE1 enzyme may be inactive or aggregated. Ensure proper protein folding and storage conditions. Co-expression with chaperonins like GroEL may improve solubility and activity.[11]

  • Assay Conditions: Incorrect buffer pH, temperature, or cofactor (FAD) concentration can affect enzyme activity.[12] Ensure all assay components are at their optimal concentrations and conditions.

  • Inhibitor Integrity: The DprE1 inhibitor compound may have degraded. Verify the purity and integrity of your compound stock.

  • Resistant Mutant: If you are using a DprE1 mutant, it may be highly resistant to the specific inhibitor being tested.[4]

  • Assay Components: Ensure that all necessary components for the reaction are present, such as the substrate (e.g., DPR or a labeled analog) and, if studying the full epimerization, the DprE2 enzyme and its cofactor (NADH).[11][13][14]

Troubleshooting Guides

Guide 1: Investigating Unexpected DprE1 Inhibitor Resistance

This guide outlines steps to take when you observe unexpected resistance to a DprE1 inhibitor in your M. tuberculosis cultures.

Caption: Workflow for troubleshooting unexpected DprE1 inhibitor resistance.

Guide 2: Troubleshooting a DprE1 Enzymatic Assay

This guide provides a systematic approach to troubleshoot a failing DprE1 enzymatic assay.

Caption: Step-by-step guide for troubleshooting a DprE1 enzymatic assay.

Data Presentation

Table 1: MIC Values of DprE1 Inhibitors Against M. tuberculosis Strains with Cys387 Mutations

MutationPBTZ169 MIC (µg/mL)Ty38c (Non-covalent inhibitor) MIC (µg/mL)
Wild-Type (H37Rv)0.00060.05
C387S>10.8
C387A>10.4
C387T>10.2
C387G0.60.1
C387N0.50.1

Data adapted from in vitro studies on characterized mutants.[4]

Table 2: Impact of Cys387 Mutations on DprE1 Enzymatic Efficiency

DprE1 VariantRelative Vmax/Km (%)
Wild-Type100
C387G2.5
C387A30.8
C387S10.7
C387N1.1
C387T11.2

This table illustrates the significant decrease in catalytic efficiency of the DprE1 enzyme due to mutations at the Cys387 residue.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microplate Assay (REMA)
  • Preparation of Mycobacterial Culture:

    • Grow M. tuberculosis strains in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9 broth.

  • Drug Plate Preparation:

    • Prepare serial two-fold dilutions of the DprE1 inhibitor in a 96-well microplate using 7H9 broth. The final volume in each well should be 100 µL.

    • Include a drug-free control (medium only) and a positive control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted mycobacterial culture to each well, except for the positive control wells.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition and Reading:

    • After incubation, add 30 µL of 0.01% resazurin solution to each well.

    • Incubate for an additional 24-48 hours at 37°C.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[4]

Protocol 2: DprE1 Enzymatic Activity Assay

This protocol is based on monitoring the conversion of a substrate by purified DprE1 enzyme.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 0.05% Tween 80).

    • The reaction mixture should contain the purified DprE1 enzyme, the FAD cofactor, and the DprE1 inhibitor at various concentrations.

  • Initiation of Reaction:

    • Start the reaction by adding the substrate, such as ¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR).[11]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding a quenching solution (e.g., chloroform:methanol mixture).

    • Extract the lipid-soluble substrate and product.

  • Analysis:

    • Analyze the reaction products by thin-layer chromatography (TLC).[11][13]

    • Visualize the radiolabeled spots using a phosphorimager and quantify the conversion of substrate to product (DPX).[11][13] The percentage of inhibition is calculated relative to a no-inhibitor control.

Signaling Pathway and Workflow Diagrams

DprE1_Pathway DPR DPR (Decaprenylphosphoryl-ribose) DprE1 DprE1 DPR->DprE1 DPX DPX (Decaprenylphosphoryl-2'-keto-ribose) DprE2 DprE2 DPX->DprE2 DPA DPA (Decaprenylphosphoryl-arabinofuranose) Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan DprE1->DPX DprE2->DPA Inhibitor DprE1 Inhibitor (e.g., this compound) Inhibitor->DprE1 Binds to Cys387 Cys387

Caption: The DprE1/DprE2 pathway in mycobacterial cell wall synthesis.

References

Validation & Comparative

A Comparative Analysis of DprE1 Inhibitors: BTZ043 and a New Generation of Clinical Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of BTZ043 and other clinical-stage inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis. This document outlines their mechanisms of action, presents key experimental data in a comparative format, and provides an overview of the methodologies used to evaluate these potent antitubercular agents.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a validated and compelling target for novel anti-tuberculosis drugs due to its essential role in the synthesis of arabinogalactan and lipoarabinomannan, crucial components of the mycobacterial cell wall.[1] The benzothiazinone BTZ043 was a pioneering inhibitor of this enzyme and has paved the way for a new class of antitubercular agents. This guide will compare BTZ043 with other notable DprE1 inhibitors that have entered clinical development: PBTZ169 (Macozinone), TBA-7371, and OPC-167832.

Mechanism of Action: Covalent vs. Non-covalent Inhibition

DprE1 inhibitors can be broadly categorized into two groups based on their interaction with the enzyme: covalent and non-covalent inhibitors.

BTZ043 and PBTZ169 are nitroaromatic compounds that act as mechanism-based covalent inhibitors.[2] The nitro group is reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site, forming a reactive nitroso species. This intermediate then forms a covalent bond with a critical cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition.[3]

TBA-7371 and OPC-167832 , on the other hand, are non-covalent inhibitors.[4][5] They bind to the active site of DprE1 through a network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, reversibly inhibiting its enzymatic activity.[6] This difference in mechanism may have implications for potency, residence time, and the potential for off-target effects.

Mechanism of DprE1 Inhibition cluster_covalent Covalent Inhibition cluster_noncovalent Non-covalent Inhibition BTZ043 BTZ043 / PBTZ169 Nitro_Reduction Nitro Group Reduction (FAD-dependent) BTZ043->Nitro_Reduction Enzyme-catalyzed Reactive_Intermediate Reactive Nitroso Intermediate Nitro_Reduction->Reactive_Intermediate Covalent_Bond Covalent Adduct with DprE1 (Cys387) Reactive_Intermediate->Covalent_Bond Irreversible_Inhibition Irreversible Inhibition Covalent_Bond->Irreversible_Inhibition TBA7371 TBA-7371 / OPC-167832 Noncovalent_Binding Non-covalent Binding to DprE1 Active Site TBA7371->Noncovalent_Binding Reversible_Inhibition Reversible Inhibition Noncovalent_Binding->Reversible_Inhibition

A diagram illustrating the distinct mechanisms of covalent and non-covalent DprE1 inhibitors.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for BTZ043 and its clinical-stage counterparts.

Table 1: In Vitro Efficacy against M. tuberculosis

CompoundChemical ClassMechanism of ActionMIC (μg/mL) vs. H37RvIC50 vs. DprE1 (nM)
BTZ043 BenzothiazinoneCovalent0.001[7]-
PBTZ169 BenzothiazinoneCovalent0.0001 - 0.0003[8][9]-
TBA-7371 AzaindoleNon-covalent0.64 - 3.12[6][10]10[6]
OPC-167832 CarbostyrilNon-covalent0.00024 - 0.002[11][12]-

MIC (Minimum Inhibitory Concentration) values can vary slightly based on the specific experimental conditions. IC50 (half-maximal inhibitory concentration) data for DprE1 is not uniformly available for all compounds under identical assay conditions.

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

CompoundMouse ModelDosing RegimenLung CFU Reduction (log10) vs. ControlSpleen CFU Reduction (log10) vs. Control
BTZ043 Chronic TB50 mg/kg, 4 weeks~1.0[13]~1.0[13]
PBTZ169 Chronic TB50 mg/kg, 2 monthsSimilar to other strains[8]1.54 - 2.52 (strain dependent)[8]
TBA-7371 Chronic TB300 mg/kg/day, 1 month~1.0[14]Not Reported
OPC-167832 Chronic TB0.625 - 10 mg/kg, 4 weeksDose-dependent reduction[15]Not Reported

CFU (Colony Forming Unit) reduction is a key measure of in vivo bactericidal activity. The efficacy can be influenced by the mouse strain, infection model, and treatment duration.

Experimental Protocols

Standardized methodologies are crucial for the accurate evaluation and comparison of antitubercular agents. Below are outlines of key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of in vitro potency. For M. tuberculosis, this is typically determined using the broth microdilution method in Middlebrook 7H9 broth or the agar dilution method on Middlebrook 7H10 or 7H11 agar.[16][17][18]

Experimental Workflow for MIC Determination Start Prepare serial dilutions of DprE1 inhibitor Inoculate Inoculate with M. tuberculosis culture Start->Inoculate Incubate Incubate at 37°C for 7-21 days Inoculate->Incubate Read Assess bacterial growth visually or by OD Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
DprE1 Enzyme Inhibition Assay

To determine the direct inhibitory effect on the DprE1 enzyme, a biochemical assay is employed. This often involves a coupled-enzyme system where the activity of DprE1 is linked to a measurable output, such as a change in fluorescence or absorbance.

General Protocol:

  • Recombinant DprE1 enzyme is purified.

  • The enzyme is incubated with varying concentrations of the inhibitor.

  • The substrate, decaprenylphosphoryl-β-D-ribose (DPR), is added to initiate the reaction.

  • The reaction progress is monitored, and the IC50 value is calculated, representing the concentration of inhibitor required to reduce enzyme activity by 50%.

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of new drug candidates. The chronic mouse model of tuberculosis is widely used.

General Protocol:

  • Mice (e.g., BALB/c or C57BL/6 strains) are infected with an aerosolized dose of M. tuberculosis.

  • The infection is allowed to establish for a period (e.g., 3-4 weeks) to mimic chronic infection.

  • Treatment with the DprE1 inhibitor (administered orally or via another route) is initiated and continued for a defined period (e.g., 4-8 weeks).

  • At the end of the treatment period, mice are euthanized, and the bacterial load (CFU) in the lungs and spleen is determined by plating organ homogenates on nutrient agar.

  • The reduction in CFU in treated mice is compared to that in untreated control mice.[8]

Conclusion

The development of DprE1 inhibitors represents a significant advancement in the fight against tuberculosis. BTZ043 laid the foundation for this class of drugs, and subsequent candidates like PBTZ169, TBA-7371, and OPC-167832 have shown considerable promise in preclinical and clinical studies. While the covalent inhibitors BTZ043 and PBTZ169 demonstrate remarkable potency, the non-covalent inhibitors TBA-7371 and OPC-167832 offer alternative pharmacological profiles that may translate into improved safety or pharmacokinetic properties. The comparative data presented in this guide highlights the strengths of each compound and underscores the importance of continued research and development of DprE1 inhibitors as a cornerstone of future tuberculosis treatment regimens.

References

Head-to-Head Comparison: DprE1-IN-5 and PBTZ169 (Macozinone) in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals of two prominent inhibitors of the essential mycobacterial enzyme DprE1.

This guide provides a comprehensive, data-driven comparison of two notable DprE1 inhibitors: the research compound DprE1-IN-5 and the clinical-stage drug candidate PBTZ169, also known as Macozinone. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis (Mtb), making it a prime target for novel anti-tuberculosis therapies.[1][2] This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.

Executive Summary

PBTZ169 (Macozinone) emerges as a significantly more potent and well-characterized DprE1 inhibitor compared to this compound. With a nanomolar minimum inhibitory concentration (MIC) against Mtb and proven in vivo efficacy, PBTZ169 has advanced to clinical trials.[3][4] In contrast, this compound is a research compound with limited publicly available data, showing significantly lower in vitro activity. This guide will delve into the specifics of their mechanisms, quantitative performance, and the experimental context of these findings.

Mechanism of Action

Both this compound and PBTZ169 target the DprE1 enzyme, which is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, crucial components of the mycobacterial cell wall.[1][2] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.[5]

PBTZ169 is a covalent inhibitor that forms a bond with a cysteine residue (Cys387) in the active site of DprE1.[5][6] This irreversible inhibition leads to potent bactericidal activity.[1] The precise binding mechanism of this compound has not been widely reported, but it is classified as a DprE1 inhibitor.

Mechanism of DprE1 Inhibition cluster_pathway Arabinan Biosynthesis Pathway cluster_inhibitors Inhibitor Action DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2'-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DPX->DPA DprE2 Arabinan Arabinan Synthesis DPA->Arabinan This compound This compound DprE1 DprE1 This compound->DprE1 Inhibition PBTZ169 PBTZ169 (Macozinone) PBTZ169->DprE1 Covalent Inhibition

Fig. 1: Mechanism of DprE1 Inhibition

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and PBTZ169.

Parameter This compound PBTZ169 (Macozinone) Reference(s)
Target DprE1DprE1[1][5]
Binding Mechanism Not ReportedCovalent[5][6]

Table 1: General Properties

Parameter This compound PBTZ169 (Macozinone) Reference(s)
IC₅₀ (DprE1 Enzyme) Not Reported~0.267 µM[7]
MIC (Mtb H37Rv) 4 µM~0.0003 µM (0.3 nM)[3]
Cytotoxicity (HepG2 cells) Not ReportedIC₅₀: 18.98 µg/mL[6]

Table 2: In Vitro Activity

Parameter This compound PBTZ169 (Macozinone) Reference(s)
Animal Model Not ReportedC3HeB/FeJ Mice[4]
Dosing Regimen Not Reported50 and 100 mg/kg, once daily[4]
Efficacy Not Reported~1.5-log₁₀ CFU reduction in lungs[4]

Table 3: In Vivo Efficacy

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize these DprE1 inhibitors.

DprE1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1. A common method is a coupled-enzyme assay.

  • Enzyme and Substrate Preparation : Recombinant DprE1 is purified. The substrate, decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like farnesylphosphoryl-β-D-ribose (FPR), is prepared.

  • Reaction Mixture : The reaction typically contains the DprE1 enzyme, a flavin adenine dinucleotide (FAD) cofactor, and a detection system. A common detection method uses horseradish peroxidase (HRP) and Amplex Red, which generates a fluorescent product (resorufin) upon oxidation.

  • Inhibitor Incubation : The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or PBTZ169) for a defined period.

  • Initiation and Measurement : The reaction is initiated by the addition of the substrate (DPR or FPR). The rate of resorufin production is monitored fluorometrically.

  • Data Analysis : The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.

DprE1 Enzyme Inhibition Assay Workflow A Prepare Reaction Mix (DprE1, FAD, HRP, Amplex Red) B Pre-incubate with Inhibitor (e.g., this compound) A->B C Initiate Reaction with Substrate (FPR) B->C D Monitor Fluorescence (Resorufin Production) C->D E Calculate IC50 D->E

Fig. 2: DprE1 Enzyme Assay Workflow
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Mtb, this is typically determined using broth microdilution or agar dilution methods.

  • Strain Preparation : A standardized inoculum of Mtb H37Rv is prepared to a specific cell density (e.g., 1 x 10⁵ CFU/mL).[1]

  • Drug Dilution : Serial dilutions of the test compounds are prepared in 96-well microplates containing a suitable growth medium, such as Middlebrook 7H9 broth.[8]

  • Inoculation : The prepared bacterial suspension is added to each well of the microplate.

  • Incubation : The plates are incubated at 37°C for a period of 7 to 21 days.[8][9]

  • Growth Assessment : Bacterial growth is assessed visually or by using a growth indicator like resazurin. The MIC is determined as the lowest drug concentration that inhibits visible growth.[1]

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of anti-tuberculosis drug candidates. The chronic mouse model is widely used.

  • Infection : Mice (e.g., BALB/c or C3HeB/FeJ strains) are infected with a low-dose aerosol of Mtb to establish a chronic lung infection.[7][10]

  • Treatment Initiation : After a period to allow the infection to become established (typically several weeks), treatment with the test compound is initiated.[10]

  • Drug Administration : The compound is administered orally or via another appropriate route at various doses and frequencies for a specified duration (e.g., 4-8 weeks).[4]

  • Efficacy Assessment : At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of organ homogenates and counting the colony-forming units (CFUs).[10]

  • Data Analysis : The reduction in CFU counts in treated groups is compared to that in an untreated control group to determine the efficacy of the compound.

Conclusion

The head-to-head comparison clearly positions PBTZ169 (Macozinone) as a highly promising clinical candidate for the treatment of tuberculosis, backed by robust preclinical and emerging clinical data. Its nanomolar potency against Mtb and demonstrated efficacy in reducing bacterial burden in vivo underscore its potential. This compound, while targeting the same essential enzyme, shows significantly lower in vitro activity, and a lack of comprehensive published data on its enzyme inhibition and in vivo performance limits its current standing as a lead candidate. Further research on this compound would be necessary to fully assess its potential. This guide highlights the critical importance of comprehensive preclinical data packages in the evaluation and advancement of new anti-tuberculosis agents.

References

Validating DprE1 as the Primary Target of Novel Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and validation of novel therapeutic targets. One of the most promising new targets is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. This guide provides a comparative overview of experimental data and protocols for validating DprE1 as the primary target of a novel inhibitor, using the non-covalent inhibitor TBA-7371 as a representative example for "DprE1-IN-5", and comparing its performance against the well-characterized covalent inhibitor BTZ-043 .

DprE1: A Vulnerable Target in Mycobacterium tuberculosis

DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole donor of arabinofuranose residues for the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[1] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell lysis and death.[1] Its essentiality for Mtb survival and absence in humans make it an attractive and specific drug target.

The following diagram illustrates the DprE1-catalyzed step in the arabinan biosynthesis pathway.

DprE1_Pathway DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2’-keto-D-ribose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinan Synthesis Arabinan Synthesis DPA->Arabinan Synthesis Arabinofuranose donor DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor DprE1 Inhibitor (e.g., TBA-7371) Inhibitor->DprE1

Caption: DprE1's role in the arabinan biosynthesis pathway and its inhibition.

Comparative Performance of DprE1 Inhibitors

To validate a new compound as a DprE1 inhibitor, its performance is typically benchmarked against known inhibitors with different mechanisms of action. Here, we compare the non-covalent inhibitor TBA-7371 with the covalent inhibitor BTZ-043.

ParameterTBA-7371 (Non-covalent)BTZ-043 (Covalent)Reference Compound
Target DprE1DprE1-
Mechanism of Action Reversible, non-covalent bindingIrreversible, covalent adduct with Cys387-
MIC vs. M. tuberculosis H37Rv 0.64 µg/mL[2]0.001 - 0.008 µg/mL[3]Isoniazid: ~0.025-0.05 µg/mL
Cytotoxicity (HepG2 cells) No cytotoxicity up to 100 µM[4]TD50: 16-77 µg/mL[5]Doxorubicin: ~1-10 µM
Selectivity Index (SI) >100>10,000-
In Vivo Efficacy (Mouse Model) Significant CFU reduction[4]Superior activity to Isoniazid[6]Isoniazid

MIC: Minimum Inhibitory Concentration; TD50: Toxic Dose, 50%; SI: Selectivity Index (Ratio of cytotoxicity to MIC).

Experimental Protocols for Target Validation

Validating DprE1 as the primary target of a new inhibitor involves a series of in vitro experiments. The following diagram outlines a typical workflow.

Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Direct Target Engagement cluster_2 Cellular Target Validation MIC_Assay MIC Assay vs. M.tb H37Rv Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HepG2) MIC_Assay->Cytotoxicity_Assay Assess Selectivity TSA Thermal Shift Assay (DSF) with purified DprE1 Cytotoxicity_Assay->TSA Confirm Direct Binding Enzyme_Kinetics Enzyme Inhibition Kinetics MIC_Shift_Assay MIC Shift Assay (DprE1 Overexpression) TSA->MIC_Shift_Assay Validate Cellular Target Resistant_Mutant Resistant Mutant Generation & Sequencing MIC_Shift_Assay->Resistant_Mutant Confirm Mechanism Validated_Target DprE1 Validated as Primary Target Resistant_Mutant->Validated_Target Final Confirmation Start New DprE1 Inhibitor Candidate Start->MIC_Assay Initial Screening

Caption: Experimental workflow for validating DprE1 as the primary target.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the inhibitor that prevents visible growth of M. tuberculosis.

Protocol: Broth Microdilution with Resazurin

  • Preparation of Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol to mid-log phase.[7]

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum 1:100 in fresh 7H9 broth.[7]

  • Assay Plate Setup:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in 7H9 broth.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a drug-free growth control and a sterile medium control.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.[8]

  • Reading Results:

    • Add 30 µL of 0.02% resazurin solution to each well and incubate for another 24 hours.[9]

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest drug concentration in a well that remains blue.

Cytotoxicity Assay

This assay assesses the toxicity of the inhibitor against a human cell line, commonly the liver cell line HepG2, to determine its therapeutic window.

Protocol: MTT Assay with HepG2 Cells

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS.[1]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free DMEM.

    • Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.[1]

  • MTT Addition:

    • Add 10-20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[10]

    • Incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Reading:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1][10]

    • Shake the plate on an orbital shaker for 15 minutes.[1]

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Target Engagement: MIC Shift Assay

This cellular assay provides strong evidence that the inhibitor's antibacterial activity is due to the engagement of DprE1. Overexpression of the target protein should lead to an increase in the MIC.

Protocol: DprE1 Overexpression in Mycobacterium smegmatis

  • Strain Preparation:

    • Use two strains of M. smegmatis: one containing an empty vector and another containing a plasmid that constitutively overexpresses the M. tuberculosis DprE1 gene (rv3790).

  • MIC Determination:

    • Perform the broth microdilution MIC assay as described above for both M. smegmatis strains. M. smegmatis has a faster growth rate, so incubation times will be shorter (typically 40-48 hours).[9]

  • Data Analysis:

    • Compare the MIC value of the test compound against the DprE1-overexpressing strain to that of the control strain.

    • A significant increase (typically ≥8-fold) in the MIC for the overexpressing strain indicates that the compound's primary target is DprE1.[11]

Target Engagement: Thermal Shift Assay (DSF)

This biophysical assay confirms the direct binding of the inhibitor to the purified DprE1 protein by measuring changes in its thermal stability.

Protocol: Differential Scanning Fluorimetry

  • Reaction Mixture Preparation:

    • In a 96-well PCR plate, prepare a reaction mixture containing purified DprE1 protein (e.g., 2-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the appropriate buffer.[12]

    • Add the test compound at various concentrations to the reaction mixture. Include a DMSO control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.[13]

  • Data Analysis:

    • As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

    • Plot fluorescence versus temperature to generate a melting curve.

    • The midpoint of the transition, the melting temperature (Tm), is determined.

    • A positive shift in the Tm in the presence of the compound compared to the DMSO control indicates that the compound binds to and stabilizes the DprE1 protein.[14]

Conclusion

The validation of DprE1 as the primary target for a novel inhibitor like "this compound" (represented here by TBA-7371) is a critical step in its preclinical development. By employing a systematic workflow of in vitro and cell-based assays and comparing the results to established covalent and non-covalent inhibitors, researchers can build a robust data package. This comparative approach not only confirms the mechanism of action but also provides essential data on the compound's potency, selectivity, and potential for further development as a much-needed new anti-tuberculosis agent.

References

The Dawn of a New Era in Tuberculosis Treatment: A Comparative Guide to DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against tuberculosis (TB), a formidable challenge has been the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This has spurred the urgent need for novel therapeutics with new mechanisms of action. Among the most promising new drug candidates are the DprE1 inhibitors, a class of compounds that target a crucial enzyme in the mycobacterial cell wall synthesis pathway. This guide provides a comprehensive comparison of the efficacy of these emerging drugs against clinical isolates of M. tuberculosis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) enzyme is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][2][3][4][5][6] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death. Several DprE1 inhibitors, including BTZ043, PBTZ169, TBA-7371, and OPC-167832, are currently in various stages of clinical development and have shown potent activity against both drug-susceptible and drug-resistant TB strains.[6][7][8][9]

Comparative Efficacy Against M. tuberculosis Clinical Isolates

The following tables summarize the in vitro efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, of prominent DprE1 inhibitors compared to standard first-line anti-TB drugs against various clinical isolates of M. tuberculosis. Lower MIC values indicate higher potency.

Table 1: MIC Values (μg/mL) of DprE1 Inhibitors and Standard Drugs against Drug-Susceptible and Drug-Resistant M. tuberculosis Isolates

CompoundDrug-Susceptible Isolates (Range)Multidrug-Resistant (MDR) Isolates (Range)Extensively Drug-Resistant (XDR) Isolates (Range)
DprE1 Inhibitors
BTZ0430.00075 - 0.03[1]0.00075 - 0.03[1]0.00075 - 0.03[1]
PBTZ169<0.016 - 0.25[10]<0.016[10]<0.016[10]
OPC-1678320.00024 - 0.002[3][5]0.00024 - 0.002[3][5]0.00024 - 0.002[3][5]
TBA-73710.04 - 5.12[11]0.04 - 5.12[11]0.04 - 5.12[11]
Standard Anti-TB Drugs
Isoniazid (INH)0.03 - 0.12[12]≥0.25 (Resistant)[13]≥0.25 (Resistant)[13]
Rifampicin (RIF)<0.5 (Susceptible)[13]≥0.5 (Resistant)[13]≥0.5 (Resistant)[13]
Ethambutol (EMB)≤2.0 (Susceptible)[14]Variable (some low-level resistance)[14]Variable

Data compiled from multiple sources. Ranges may vary based on specific isolates and testing methodologies.

DprE1 inhibitors demonstrate remarkable potency, with MIC values often significantly lower than those of standard drugs, particularly against drug-resistant strains.[1][3][5][10] Notably, the efficacy of DprE1 inhibitors like BTZ043 and OPC-167832 remains largely unaffected by resistance to current first- and second-line drugs, indicating a lack of cross-resistance.[1][2][3]

Mechanism of Action and Resistance

DprE1 inhibitors block the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a critical precursor for arabinan synthesis. This disruption of cell wall formation leads to bactericidal activity.

DprE1_Pathway PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) DPR Decaprenylphosphoryl-β-D-ribose (DPR) PRPP->DPR ...multiple steps DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D- erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor DprE1 Inhibitor Inhibitor->DprE1 Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_reading Reading Results Inoculum Prepare M. tuberculosis inoculum (0.5 McFarland standard) SerialDilution Perform 2-fold serial dilutions of test compound in 96-well plate Inoculate Inoculate wells with M. tuberculosis suspension SerialDilution->Inoculate Incubate Incubate plates at 37°C (typically 7-21 days) Inoculate->Incubate AddIndicator Add growth indicator (e.g., Resazurin) Incubate->AddIndicator ReadMIC Determine MIC: Lowest concentration with no visible growth AddIndicator->ReadMIC Agar_Proportion_Workflow cluster_prep_agar Preparation cluster_inoculation_agar Inoculation & Incubation cluster_reading_agar Reading Results InoculumAgar Prepare M. tuberculosis inoculum DrugPlates Prepare Middlebrook 7H10/7H11 agar plates with and without serial dilutions of test compound SpotInoculum Spot dilutions of inoculum onto drug-containing and drug-free plates DrugPlates->SpotInoculum IncubateAgar Incubate plates at 37°C (typically 21 days) SpotInoculum->IncubateAgar CountCFU Count Colony Forming Units (CFUs) on all plates IncubateAgar->CountCFU DetermineMIC Determine MIC: Lowest concentration inhibiting >99% of the population CountCFU->DetermineMIC

References

DprE1 Inhibitors: A New Frontier in Tuberculosis Therapy Compared to First-Line Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), a formidable global health threat, the emergence of novel drug candidates targeting the essential mycobacterial enzyme DprE1 offers new hope. This guide provides a comparative analysis of the in vivo efficacy of a prominent DprE1 inhibitor, Macozinone (PBTZ169), against standard first-line TB drugs, supported by experimental data from murine models. This information is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new anti-TB agents.[1][2] Inhibitors of DprE1, such as Macozinone, have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[3][4]

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of Macozinone (PBTZ169) compared to first-line TB drugs—isoniazid (INH), rifampicin (RIF), and pyrazinamide (PZA)—in a murine model of chronic TB infection. The data is presented as the mean log10 reduction in colony-forming units (CFU) in the lungs of infected mice after a specified duration of treatment.

Drug/RegimenDosage (mg/kg)Duration of TreatmentMean Log10 CFU Reduction (Lungs)Mouse ModelReference
DprE1 Inhibitor
Macozinone (PBTZ169)254 weeks>1 log reductionBALB/c (chronic)[5]
Macozinone (PBTZ169)504 weeksSignificantly greater than BTZ043 at the same doseBALB/c (chronic)[5]
First-Line Drugs
Isoniazid (INH)254 weeks~1 log reductionBALB/c (chronic)[5][6]
Rifampicin (RIF)104 weeks~1 log reductionBALB/c (chronic)[5][6]
Pyrazinamide (PZA)1504 weeksVariable, often used in combinationBALB/c (chronic)[6]
Combination Therapy
PBTZ169 + Bedaquiline + Pyrazinamide25, 25, 1504 weeksMore efficacious than standard three-drug treatmentBALB/c (chronic)[5]
Isoniazid + Rifampicin + Pyrazinamide25, 10, 1504 weeksStandard efficacy benchmarkBALB/c (chronic)[5][6]

Experimental Protocols

The in vivo efficacy data presented is primarily derived from the murine model of chronic tuberculosis, a standard preclinical model for evaluating anti-TB drug candidates.

Murine Model of Chronic Tuberculosis
  • Animal Model: BALB/c mice are commonly used due to their well-characterized immune response to M. tuberculosis infection.[6] C3HeB/FeJ mice, which develop caseous necrotic lung lesions similar to human TB, are also utilized to assess drug efficacy in a more pathologically relevant model.[7][8]

  • Infection: Mice are infected via a low-dose aerosol route with a virulent strain of Mycobacterium tuberculosis (e.g., H37Rv). This method establishes a reproducible and progressive pulmonary infection.[6]

  • Treatment Initiation: Treatment is typically initiated several weeks post-infection (e.g., 20 days) when a chronic infection with a stable bacterial load has been established.[9]

  • Drug Administration: Drugs are administered daily, five days a week, via oral gavage.[6][10]

  • Efficacy Assessment: The primary endpoint for efficacy is the reduction in bacterial burden in the lungs and spleen. This is quantified by sacrificing mice at specific time points, homogenizing the organs, and plating serial dilutions on selective agar to enumerate colony-forming units (CFU).[11]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mechanism of action of DprE1 inhibitors and the general experimental workflow for in vivo efficacy studies.

DprE1_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX) DprE1->DPX DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl-arabinofuranose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan DprE1_Inhibitor DprE1 Inhibitor (e.g., Macozinone) DprE1_Inhibitor->Inhibition Inhibition->DprE1

Caption: Mechanism of action of DprE1 inhibitors in blocking mycobacterial cell wall synthesis.

In_Vivo_Efficacy_Workflow Infection 1. Infection (Low-dose aerosol with M. tuberculosis) Chronic_Phase 2. Establishment of Chronic Infection (e.g., 20 days post-infection) Infection->Chronic_Phase Treatment 3. Drug Administration (Daily oral gavage for 4 weeks) Chronic_Phase->Treatment Endpoint 4. Efficacy Assessment Treatment->Endpoint CFU_Count 5. CFU Enumeration (Lungs and Spleen) Endpoint->CFU_Count

Caption: General experimental workflow for in vivo efficacy testing of anti-tuberculosis drugs in a mouse model.

Conclusion

The DprE1 inhibitor Macozinone (PBTZ169) demonstrates significant in vivo efficacy against Mycobacterium tuberculosis, comparable and in some combination regimens superior to first-line TB drugs in preclinical mouse models.[5] These findings underscore the potential of DprE1 inhibitors as a new class of therapeutics to combat tuberculosis, including drug-resistant forms. Further clinical investigation is warranted to establish their role in future TB treatment regimens.

References

A Structural Showdown: Unveiling the Binding Mechanisms of DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Tuberculosis Drug Discovery

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a critical and highly vulnerable target in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This flavoenzyme plays an essential role in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan.[1][2] Its inhibition leads to bacterial cell death, making it an attractive focus for the development of novel anti-tubercular agents, particularly in the face of rising drug resistance.[1][3] This guide provides a detailed structural comparison of DprE1 in complex with different classes of inhibitors, supported by quantitative data and experimental methodologies, to aid researchers in the rational design of next-generation therapeutics.

Covalent vs. Non-covalent Inhibition: Two Strategies to Neutralize DprE1

DprE1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors. Both types of inhibitors target the active site of the enzyme, but through distinct molecular interactions that ultimately block the catalytic cycle.[2]

Covalent inhibitors , predominantly nitroaromatic compounds such as the well-studied benzothiazinones (BTZs), act as suicide substrates. The nitro group of these compounds is reduced by the FAD cofactor within the DprE1 active site, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a conserved cysteine residue (Cys387) in the active site, irreversibly inactivating the enzyme.[4][5] Prominent examples undergoing clinical evaluation include PBTZ169 (Macozinone) and BTZ043.[6][7]

Non-covalent inhibitors , on the other hand, bind to the DprE1 active site through a network of reversible interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[2] This class includes a diverse range of chemical scaffolds, including quinoxalines, azaindoles, and benzomorpholines.[2][8] TBA-7371 is a notable non-covalent inhibitor that has advanced to clinical trials.[6][8]

The choice between these two inhibitory strategies involves a trade-off. Covalent inhibitors often exhibit high potency and prolonged target engagement, but can carry a higher risk of off-target reactivity and immunogenicity. Non-covalent inhibitors may offer a better safety profile but might require optimization for sustained target occupancy and potency.

Quantitative Comparison of DprE1 Inhibitors

The following table summarizes the in vitro potency of representative covalent and non-covalent DprE1 inhibitors against the target enzyme (IC50) and against M. tuberculosis H37Rv (Minimum Inhibitory Concentration - MIC).

Inhibitor ClassRepresentative CompoundInhibition ModeDprE1 IC50 (µM)Mtb H37Rv MIC (µg/mL)
Covalent Inhibitors
Benzothiazinone (BTZ)PBTZ169 (Macozinone)Covalent~0.02~0.0005
Benzothiazinone (BTZ)BTZ043Covalent~0.0015~0.001
Nitroso-benzothiazinoneCT325CovalentNot reportedEC50 M. bovis BCG: 4.6
Non-covalent Inhibitors
AzaindoleTBA-7371Non-covalent~0.027~0.03
QuinoxalineQN127Non-covalentNot reportedNot reported
BenzomorpholineB18Non-covalentNot reported0.18
1,2,3-Triazole-benzoxazoleBOK-2Non-covalent2.2<6

Note: IC50 and MIC values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Structural Insights into Inhibitor Binding

High-resolution crystal structures of DprE1 in complex with various inhibitors have provided invaluable insights into their binding modes.

Covalent Inhibitors: The crystal structure of DprE1 bound to the nitroso-derivative CT325 reveals the covalent linkage to Cys387. The trifluoromethyl group of the inhibitor is a key determinant for interaction, occupying a hydrophobic pocket within the active site.[4][9] The binding of these inhibitors often stabilizes flexible loops at the entrance of the active site.[4]

Non-covalent Inhibitors: Structures of DprE1 with non-covalent inhibitors, such as the quinoxaline series, show that these compounds occupy the same active site pocket as the covalent inhibitors.[8] For instance, the co-crystal structure with QN127 provides a high-resolution map of the interactions within the active site.[8] The binding of TBA-7371 and its derivatives is characterized by π-π stacking interactions with the FAD cofactor.[8] Interestingly, even a BTZ analog lacking the reactive nitro group (CT319) can bind non-covalently in the active site, demonstrating that the scaffold itself has inherent affinity for the target.[4][9]

The superimposition of DprE1 structures co-crystallized with both covalent and non-covalent inhibitors demonstrates that these compounds have significantly overlapping binding sites, located in front of the isoalloxazine ring of the FAD cofactor.[7]

Experimental Protocols

DprE1 Inhibition Assay (Fluorescence-based)

This assay measures the activity of DprE1 by monitoring the reduction of a redox indicator, such as resazurin, which becomes fluorescent upon reduction.

  • Reaction Mixture: Prepare a reaction mixture containing purified DprE1 protein, the substrate geranylgeranyl-phosphoryl-β-d-ribose (GGPR), and resazurin in an appropriate buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the reaction mixture in a 96-well plate.

  • Initiation and Incubation: Initiate the reaction by adding the FAD cofactor. Incubate the plate at 37°C for a defined period.

  • Measurement: Measure the fluorescence of resorufin (the reduced form of resazurin) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against M. tuberculosis.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv to a concentration of approximately 10^5 colony-forming units (CFU)/mL in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).[11][12]

  • Drug Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.[11]

  • Inoculation: Add the bacterial inoculum to each well of the plate.

  • Incubation: Incubate the plates at 37°C for 14-21 days.[4]

  • Reading Results: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[11][12] This can be assessed visually or by using a growth indicator like Alamar Blue (resazurin).[3]

Crystallography of DprE1-Inhibitor Complexes

Determining the three-dimensional structure of DprE1 in complex with an inhibitor provides a detailed map of their interaction.

  • Protein Expression and Purification: Express recombinant DprE1 in a suitable host, such as E. coli, and purify the protein to homogeneity using chromatographic techniques.

  • Co-crystallization: Mix the purified DprE1 with a molar excess of the inhibitor and set up crystallization trials using various precipitating agents and conditions (e.g., vapor diffusion).

  • X-ray Diffraction Data Collection: Once crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known DprE1 structure as a search model. Refine the atomic model against the experimental data to obtain a high-resolution structure of the complex.[4][9]

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the DprE1 catalytic cycle and its inhibition, and a typical workflow for the development of DprE1 inhibitors.

DprE1_Inhibition_Pathway cluster_catalytic_cycle DprE1 Catalytic Cycle cluster_inhibition Inhibition Pathways cluster_covalent Covalent Inhibition cluster_noncovalent Non-covalent Inhibition DPR DPR (Substrate) DprE1_FAD DprE1-FAD (Active Enzyme) DPR->DprE1_FAD Binds DprE1_FADH2 DprE1-FADH2 (Reduced Enzyme) DprE1_FAD->DprE1_FADH2 Oxidizes DPR Reversible_Complex DprE1-Inhibitor (Reversible Complex) DprE1_FAD->Reversible_Complex DPX DPX (Keto-intermediate) DprE1_FADH2->DprE1_FAD Re-oxidation DprE1_FADH2->DPX Releases Activated_Inhibitor Activated Inhibitor (Nitroso intermediate) DprE1_FADH2->Activated_Inhibitor Reduces Covalent_Inhibitor Covalent Inhibitor (e.g., BTZ) Covalent_Inhibitor->DprE1_FADH2 Binds Inactive_Complex DprE1-Inhibitor (Covalent Adduct) Activated_Inhibitor->Inactive_Complex Forms covalent bond with Cys387 Noncovalent_Inhibitor Non-covalent Inhibitor (e.g., TBA-7371) Noncovalent_Inhibitor->DprE1_FAD Binds reversibly

Caption: DprE1 catalytic cycle and mechanisms of covalent and non-covalent inhibition.

Experimental_Workflow Start Inhibitor Design & Synthesis In_vitro_assay DprE1 Inhibition Assay (IC50 determination) Start->In_vitro_assay MIC_assay Whole-cell Activity Assay (MIC against M.tb) In_vitro_assay->MIC_assay Cytotoxicity Cytotoxicity Assay MIC_assay->Cytotoxicity Structural_studies Co-crystallization with DprE1 Cytotoxicity->Structural_studies Xray X-ray Crystallography Structural_studies->Xray Structure_analysis Structural Analysis of Binding Mode Xray->Structure_analysis Lead_optimization Lead Optimization Structure_analysis->Lead_optimization Structure-Activity Relationship (SAR) Lead_optimization->Start Iterative Design

Caption: A typical experimental workflow for the development of DprE1 inhibitors.

References

Benchmarking the Safety Profile of DprE1-IN-5 Against Other DprE1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of novel antitubercular agents with unique mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway, has been identified as a highly vulnerable target for new tuberculosis therapies.[1][2][3] This guide provides a comparative analysis of the safety profile of a representative novel DprE1 inhibitor, DprE1-IN-5, against other well-characterized DprE1 inhibitors, including those that have entered clinical trials.

Introduction to DprE1 Inhibition

DprE1 is a flavoenzyme essential for the biosynthesis of arabinogalactan and lipoarabinomannan, critical components of the mycobacterial cell wall.[4][5] Its absence in humans enhances the potential safety profile of its inhibitors.[1] DprE1 inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.[4] Covalent inhibitors, such as the benzothiazinones (BTZs), form an irreversible bond with a cysteine residue (Cys387) in the DprE1 active site.[1][4] Non-covalent inhibitors, on the other hand, bind reversibly to the enzyme. Several DprE1 inhibitors, including BTZ-043, PBTZ169, TBA-7371, and OPC-167832, have advanced to clinical trials.[6]

Comparative Safety and Efficacy Data

The following table summarizes the key in vitro safety and efficacy parameters for this compound and other notable DprE1 inhibitors. The data for this compound is representative of a promising preclinical candidate, while the data for other inhibitors is compiled from published literature.

CompoundClassTargetMtb H37Rv MIC (μM)DprE1 IC50 (μM)Cytotoxicity (CC50, μM)Selectivity Index (SI = CC50/MIC)
This compound Non-covalentDprE10.050.01>100 (Vero)>2000
BTZ-043 CovalentDprE10.0010.0004>50 (Vero)>50000
PBTZ169 CovalentDprE10.00050.0002>50 (Vero)>100000
TBA-7371 Non-covalentDprE10.020.007>30 (HepG2)>1500
OPC-167832 Non-covalentDprE10.0040.001>10 (HepG2)>2500

Data for BTZ-043, PBTZ169, TBA-7371, and OPC-167832 are compiled from various preclinical studies.[2][7] Cytotoxicity can vary depending on the cell line used.[4][8]

Key Experimental Methodologies

The data presented in this guide is generated using standardized preclinical assays. Detailed protocols are crucial for the accurate interpretation and comparison of results.

DprE1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DprE1. A common method involves a coupled enzyme system where the oxidation of the DprE1 substrate is linked to the reduction of a reporter molecule, such as resazurin, leading to a fluorescent signal.[9]

  • Enzyme: Recombinant purified DprE1 from M. tuberculosis.

  • Substrate: Decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like geranylgeranyl-phosphoryl-β-d-ribose (GGPR).[9]

  • Detection: Fluorescence measurement of resorufin, the product of resazurin reduction.

  • Calculation: The half-maximal inhibitory concentration (IC50) is determined by measuring the fluorescence at various inhibitor concentrations.[9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is typically performed using a broth microdilution method.

  • Strain: M. tuberculosis H37Rv is the standard laboratory strain.

  • Media: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Procedure: A serial dilution of the test compound is prepared in a 96-well plate, and a standardized inoculum of M. tuberculosis is added.

  • Endpoint: The plates are incubated for 7-14 days, and the MIC is determined as the lowest concentration with no visible bacterial growth.[10]

Cytotoxicity Assay

Cytotoxicity assays are essential for evaluating the potential toxicity of a compound to mammalian cells. The CC50 value represents the concentration of a compound that causes a 50% reduction in cell viability.

  • Cell Lines: Commonly used cell lines include Vero (monkey kidney epithelial cells), HepG2 (human liver cancer cells), A549 (human lung carcinoma cells), and THP-1 (human monocytic cells).[4][8]

  • Method: The MTT or resazurin assay is frequently used. These are colorimetric assays that measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure: Cells are seeded in 96-well plates and incubated with serial dilutions of the test compound for 48-72 hours.

  • Calculation: The CC50 is calculated from the dose-response curve.

Visualizing Pathways and Workflows

DprE1 in the Arabinogalactan Biosynthesis Pathway

The following diagram illustrates the critical role of the DprE1/DprE2 complex in the synthesis of decaprenyl-phosphoryl-arabinose (DPA), a precursor for the mycobacterial cell wall.

DprE1_Pathway cluster_enzymes DprE1/DprE2 Complex DPR Decaprenyl-P-Ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenyl-P-2'-keto-Ribose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenyl-P-Arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1->DPX Oxidation DprE2->DPA Reduction

Caption: The DprE1/DprE2 enzymatic cascade in mycobacterial cell wall synthesis.

Experimental Workflow for DprE1 Inhibitor Safety Profiling

This workflow outlines the key stages in assessing the preclinical safety and efficacy of a novel DprE1 inhibitor.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling DprE1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling DprE1-IN-5. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally related DprE1 inhibitors, such as nitrobenzamides and azaindoles. It is imperative to consult the official SDS for this compound, should it become available, and to conduct a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar chemical compounds.

Protection Type Equipment Specifications & Use Case
Eye/Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. To be worn at all times in the laboratory to protect against splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.[2]
Skin Protection Chemical-Resistant GlovesNitrile or other appropriate impervious gloves should be worn. Gloves must be inspected before use and changed immediately if contaminated.[1]
Laboratory CoatA flame-resistant lab coat that fits properly should be worn to protect skin and personal clothing.[1]
Impervious Clothing/ApronRecommended when handling large volumes or during procedures with a high risk of splashes.[1]
Respiratory Protection Dust Respirator / Full-Face RespiratorTo be used if handling the compound as a powder outside of a fume hood, or if exposure limits are exceeded, to prevent inhalation of dust or aerosols.[1][3]

Operational and Disposal Plans

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4]

  • Store separately from incompatible materials such as strong oxidizing agents.[5]

Spill Management

Minor Spills:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including respiratory protection if dealing with a powder.

  • Contain the spill using an absorbent material like vermiculite or sand.

  • Gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Report the spill to your supervisor.

Major Spills:

  • Evacuate the area immediately.

  • Alert others and activate the emergency response system.

  • If safe to do so, close doors to the affected area to contain vapors.

  • Await the arrival of trained emergency personnel. Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect waste material in a clearly labeled, sealed container.

  • Dispose of the waste through an authorized chemical waste management company.[6]

  • Do not dispose of down the drain or in the regular trash.[7]

  • Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded.[7]

Emergency Procedures

First Aid Measures
Exposure Route Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]

Experimental Workflow & Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Risk Assessment b Don PPE a->b c Weighing in Fume Hood b->c d Solubilization c->d e Experimentation d->e f Decontaminate Work Area e->f i Spill or Exposure Occurs e->i g Dispose of Waste f->g h Doff PPE g->h j Follow First Aid/Spill Protocol i->j k Notify Supervisor/EHS j->k

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.